molecular formula C8H9NO3 B6229044 (5-hydroxypyridin-2-yl)methyl acetate CAS No. 89098-99-7

(5-hydroxypyridin-2-yl)methyl acetate

Cat. No.: B6229044
CAS No.: 89098-99-7
M. Wt: 167.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-hydroxypyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.2. The purity is usually 95.
BenchChem offers high-quality (5-hydroxypyridin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-hydroxypyridin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89098-99-7

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (5-hydroxypyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Potential

Executive Summary

(5-Hydroxypyridin-2-yl)methyl acetate is a functionalized pyridine derivative recently isolated as a bioactive alkaloid from Portulaca oleracea L.[1][2][3][4] (Purslane). Historically viewed as a synthetic intermediate in the preparation of pyridoxine (Vitamin B6) analogs and proton pump inhibitors (e.g., Vonoprazan intermediates), its identification as a natural product with intrinsic anti-inflammatory and anticholinesterase activity has elevated its status in medicinal chemistry.

This guide details the physicochemical properties, a robust synthetic pathway for laboratory-scale production, and the pharmacological mechanisms defined by recent research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule comprises a pyridine core substituted at the C2 position with an acetoxymethyl group and at the C5 position with a hydroxyl group. This substitution pattern creates a "push-pull" electronic system, where the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen (and acetate) influence reactivity and solubility.

Structural Data
PropertyDetail
IUPAC Name (5-Hydroxypyridin-2-yl)methyl acetate
Common Name 5-Hydroxy-2-acetoxymethylpyridine
Molecular Formula

Molecular Weight 167.16 g/mol
SMILES CC(=O)OCC1=NC=C(O)C=C1
Key Functional Groups Pyridine (Heterocycle), Phenol (C5-OH), Ester (C2-Acetate)
Predicted & Observed Properties
  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Moderate water solubility due to the phenolic hydroxyl, though the ester functionality increases lipophilicity compared to the diol precursor.

  • Acidity (pKa):

    • Pyridine Nitrogen: ~5.0 (Predicted).

    • Phenolic -OH: ~9.5–10.0 (Predicted).

  • Stability: The ester bond is susceptible to hydrolysis under strong basic or acidic conditions. The phenolic ring is prone to oxidation if not stored under inert atmosphere.

Synthetic Methodology (High-Purity Route)

While isolable from natural sources, the yield is insufficient for drug development (


 dry weight). Below is a scalable, self-validating synthetic protocol  utilizing the Boekelheide Rearrangement. This route is preferred over direct esterification of the diol to avoid regioselectivity issues between the phenolic and aliphatic hydroxyls.
Retrosynthetic Analysis
  • Target: (5-hydroxypyridin-2-yl)methyl acetate.[1][2][3][4][5]

  • Precursor: 2-methylpyridin-3-ol (Commercial).

  • Key Transformation: Conversion of a 2-methyl group to a 2-acetoxymethyl group via N-oxide rearrangement.

Step-by-Step Protocol
Phase 1: Protection & Activation
  • O-Benzylation: React 2-methylpyridin-3-ol (1.0 eq) with Benzyl bromide (1.1 eq) and

    
     in DMF at 60°C.
    
    • Checkpoint: Monitor TLC for disappearance of the starting phenol.

    • Product: 5-(benzyloxy)-2-methylpyridine.

  • N-Oxidation: Treat the benzyl ether with m-CPBA (1.2 eq) in DCM at 0°C

    
     RT.
    
    • Mechanism:[2] Electrophilic attack on the pyridine nitrogen.

    • Product: 5-(benzyloxy)-2-methylpyridine 1-oxide.

Phase 2: The Boekelheide Rearrangement
  • Rearrangement: Dissolve the N-oxide in Acetic Anhydride (

    
    ) (excess). Heat to 140°C for 2–4 hours.
    
    • Causality: The N-oxide oxygen attacks the anhydride, forming an N-acetoxy cation. A generic base (acetate) deprotonates the

      
      -methyl group, leading to a [3,3]-sigmatropic rearrangement.
      
    • Product: (5-(benzyloxy)pyridin-2-yl)methyl acetate.

Phase 3: Deprotection (The Critical Step)
  • Hydrogenolysis: Dissolve the intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C catalyst. Stir under

    
     atmosphere (balloon pressure) at RT.
    
    • Note: Monitor closely. Prolonged reaction or acidic conditions may hydrolyze the acetate. Neutral conditions preserve the ester while cleaving the benzyl ether.

    • Purification: Filter through Celite. Concentrate. Recrystallize from

      
      /Hexane.
      
Synthetic Workflow Diagram

SynthesisPathway Start 2-methylpyridin-3-ol (Starting Material) Step1 5-(benzyloxy)-2-methylpyridine (O-Protection) Start->Step1 BnBr, K2CO3 DMF, 60°C Step2 N-Oxide Intermediate (Activation) Step1->Step2 m-CPBA DCM, 0°C Step3 (5-(benzyloxy)pyridin-2-yl)methyl acetate (Boekelheide Rearrangement) Step2->Step3 Ac2O 140°C Final (5-hydroxypyridin-2-yl)methyl acetate (Target) Step3->Final H2, Pd/C MeOH (Neutral)

Caption: Figure 1. Boekelheide rearrangement strategy for the regioselective synthesis of the target compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.

NMR Spectroscopy (Expected Signals in )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Phenolic -OH 9.80 – 10.20Singlet (Broad)1HExchangeable proton, deshielded by ring.
Pyridine H-6 8.05Doublet (d, J~3Hz)1HOrtho to N, Meta to alkyl. Most deshielded aromatic.
Pyridine H-3/4 7.10 – 7.30Multiplet2HAromatic protons.

-O (Benzylic)
5.05Singlet2HDeshielded by Oxygen and Pyridine ring.

-CO (Acetate)
2.08Singlet3HCharacteristic methyl ketone/ester signal.
Mass Spectrometry[5]
  • Technique: UHPLC-ESI-QTOF/MS.[1][2][3][4][5]

  • Ion Mode: Positive (

    
    ).
    
  • Expected m/z: 168.066 (Calculated for

    
    ).
    

Pharmacological Applications[1][4][5]

Recent isolation studies (Song et al., 2023) have identified this compound as a bioactive constituent of Portulaca oleracea, exhibiting dual activity relevant to neurodegenerative and inflammatory diseases.

Mechanisms of Action
  • Anticholinesterase Activity:

    • The molecule acts as an inhibitor of Acetylcholinesterase (AChE).

    • Structural Basis: The pyridine nitrogen mimics the quaternary ammonium of acetylcholine, while the acetate group may interact with the esteratic site of the enzyme, potentially acting as a pseudo-substrate or competitive inhibitor.

  • Anti-Inflammatory Pathway:

    • Inhibition of pro-inflammatory cytokines (IL-1

      
      , TNF-
      
      
      
      ).[1][2][3]
    • The compound likely modulates the NF-

      
      B signaling pathway, preventing the translocation of transcription factors responsible for cytokine production.
      
Biological Pathway Visualization

Bioactivity Compound (5-hydroxypyridin-2-yl)methyl acetate AChE Acetylcholinesterase (Enzyme) Compound->AChE Inhibits (IC50 ~50-60 μM) Macrophage Macrophage Activation (LPS-Induced) Compound->Macrophage Modulates ACh_Level Increased Synaptic Acetylcholine AChE->ACh_Level Prevents hydrolysis NFkB NF-κB Pathway Inhibition Macrophage->NFkB Blocks Cognition Cognitive Enhancement (Alzheimer's Potential) ACh_Level->Cognition Cytokines Reduced IL-1β & TNF-α NFkB->Cytokines Downregulates Inflammation Reduced Systemic Inflammation Cytokines->Inflammation

Caption: Figure 2. Dual pharmacological mechanism showing AChE inhibition and anti-inflammatory cytokine suppression.[2][3]

References

  • Song, M., Ying, Z., Ying, X., et al. (2023).[1] "Two new natural products from Portulaca oleracea L.[1][2][3][4][5] and their bioactivities."[1][2][3][4][5] Zeitschrift für Naturforschung C.

    • Relevance: Primary source for the isolation, structural elucidation, and bioactivity (anti-inflammatory/anticholinesterase) of the title compound.[1][2][4]

    • (Journal Homepage - Specific article via DOI lookup recommended: 10.1515/znc-2022-0145)

  • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.

    • Relevance: Foundational methodology for the synthesis of 2-acetoxymethylpyridines
  • Deady, L. W. (1976). "Synthetic approaches to 5-hydroxy-2-hydroxymethylpyridine.

    • Relevance: Technical background on handling 5-hydroxy-2-methylpyridine deriv

Sources

Thermodynamic Stability of 5-Hydroxy-2-Substituted Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-hydroxy-2-substituted pyridine scaffold (chemically indexed as 6-substituted pyridin-3-ol) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenols and a precursor to complex heterocyclic ligands. Unlike their 2- or 4-hydroxy counterparts, which predominantly exist as stable pyridones (lactams), 5-hydroxy derivatives occupy a unique thermodynamic landscape defined by zwitterionic tautomerism and oxidative sensitivity .

This guide provides a rigorous analysis of the thermodynamic stability of this moiety. It moves beyond basic structural characterization to explore the electronic causality governing shelf-life, metabolic resilience, and pKa modulation. We present a self-validating experimental framework for assessing these derivatives, grounded in Hammett linear free-energy relationships (LFER) and verified experimental protocols.

Electronic Structure and Tautomeric Landscapes

The Zwitterionic Anomaly

The thermodynamic core of 5-hydroxypyridine differs fundamentally from 2- and 4-hydroxypyridines. Because the hydroxyl group at position 5 (meta to the nitrogen) cannot participate in direct keto-enol tautomerism to form a neutral lactam, the system equilibrates between a neutral enol and a zwitterion (NH⁺/O⁻).

  • Neutral Form (A): Predominant in non-polar solvents and gas phase.

  • Zwitterionic Form (B): Stabilized in aqueous media and crystal lattices due to high solvation energy and intermolecular hydrogen bonding.

The substituent at the C2 position acts as a "thermodynamic gatekeeper," shifting this equilibrium by modulating the basicity of the pyridine nitrogen and the acidity of the hydroxyl group.

Substituent Effects (The C2-C5 Axis)

The electronic communication between the substituent at C2 and the hydroxyl at C5 follows a para-like distribution of electronic density, despite the meta-relationship to the nitrogen.

Substituent (R at C2)Electronic EffectImpact on N-BasicityImpact on 5-OH AcidityDominant Tautomer (Aq)
Electron Donating (e.g., -Me, -OMe) +I / +MIncreases pKa (N)Decreases AcidityZwitterion favored
Electron Withdrawing (e.g., -Cl, -CF3) -I / -MDecreases pKa (N)Increases AcidityNeutral favored
Strongly Withdrawing (e.g., -NO2, -CN) -MSuppresses ProtonationHigh Acidity (Phenolic)Neutral/Anionic
Visualization of Thermodynamic Equilibria

The following diagram illustrates the coupled equilibria defining the stability of the scaffold.

Tautomerism Cation Cationic Form (NH+, OH) Neutral Neutral Form (N, OH) Cation->Neutral -H+ (pKa1) Zwitterion Zwitterion (NH+, O-) Cation->Zwitterion -H+ (pKa2) Neutral->Cation +H+ Neutral->Zwitterion KZ (Tautomerism) Anion Anionic Form (N, O-) Neutral->Anion -H+ (pKa_OH) Zwitterion->Cation +H+ Zwitterion->Anion -H+ (pKa_NH) Anion->Neutral +H+ Anion->Zwitterion +H+

Figure 1: Thermodynamic cycle of 5-hydroxy-2-substituted pyridines. The equilibrium constant


 is highly solvent-dependent.

Thermodynamic Stability Profiling

Hammett Correlation and pKa Prediction

For rational drug design, predicting the ionization state is crucial for solubility and membrane permeability. The pKa of the 5-hydroxyl group correlates linearly with the Hammett


 constants of the C2 substituent.

Equation:



  • 
    :  ~8.7 (Unsubstituted 3-hydroxypyridine)
    
  • 
    :  Reaction constant (typically +2.1 to +2.5 for phenols/hydroxypyridines)
    

Example Calculation: For 5-hydroxy-2-chloropyridine :

  • 
     for Cl ≈ 0.23
    
  • Estimated shift:

    
     units lower.
    
  • Result: The hydroxyl becomes more acidic (pKa ~8.2), reducing the zwitterionic character compared to the methyl derivative.

Oxidative Instability: The Quinone Methide Trap

While thermodynamically stable against hydrolysis, 5-hydroxypyridines are kinetically labile to oxidation.

  • Mechanism: One-electron oxidation of the phenolate anion yields a radical species.

  • Fate: If the C2 substituent has

    
    -hydrogens (e.g., -CH3), the radical can disproportionate or further oxidize to form a reactive quinone methide  analog (specifically a pyridine-quinone methide).
    
  • Consequence: These intermediates are potent electrophiles (Michael acceptors), leading to polymerization (browning) or covalent binding to proteins (toxicity).

Stability Rule: Derivatives with blocking groups at C2 (e.g., -Cl, -OCH3, -tBu) exhibit superior oxidative stability compared to 2-alkyl derivatives.

Experimental Methodologies

To validate the thermodynamic profile of a new derivative, the following self-validating workflow is recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine micro-constants


 and 

to quantify zwitterionic character (

).
  • Preparation: Dissolve compound (1 mM) in 0.15 M KCl (degassed).

  • Titration: Titrate with 0.1 M KOH and 0.1 M HCl under

    
     atmosphere at 25°C.
    
  • Data Analysis: Use the Henderson-Hasselbalch equation adapted for ampholytes.

    • Validation Check: If the difference between

      
       and 
      
      
      
      is < 1 unit, use specific "overlapping pKa" fitting software (e.g., HYPERQUAD).
Protocol: Accelerated Oxidative Stress Testing

Objective: Assess susceptibility to quinone formation.

  • System: 1 mg/mL compound in Phosphate Buffer (pH 7.4).

  • Stressor: Add AIBN (radical initiator) or treat with 1 eq.

    
     (mild oxidant).
    
  • Monitoring: LC-MS/MS at t=0, 1h, 4h, 24h.

  • Endpoint: Look for [M+14] (oxidation to ketone/quinone) or [2M-2] (dimerization) peaks.

Workflow Visualization

The following flowchart outlines the decision matrix for stability assessment.

StabilityWorkflow Start New 5-Hydroxy-2-R-Pyridine Comp 1. Computational Screen (DFT B3LYP/6-31G*) Start->Comp Hammett Check Hammett u03c3 of R Comp->Hammett Decision1 Is R Electron Donating? Hammett->Decision1 PathA Expect Zwitterion High mp, Low logP Decision1->PathA Yes PathB Expect Neutral Lower mp, High logP Decision1->PathB No Exp 2. Experimental Validation PathA->Exp PathB->Exp pKa Potentiometric Titration (Determine Kz) Exp->pKa Ox Oxidative Stress Test (AIBN/Peroxide) Exp->Ox Result Thermodynamic Profile Defined pKa->Result Ox->Result

Figure 2: Integrated workflow for thermodynamic stability assessment.

References

  • Dalton Transactions (RSC). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. (2016).[1][2]

  • Journal of the Chemical Society, Perkin Transactions 2. Thermodynamic constants for tautomerism and ionization of pyridoxine and 3-hydroxypyridine.

  • Journal of the American Chemical Society. The Hammett Equation and Linear Free Energy Relationships.[3]

  • PMC (NIH). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (2016).[1][2]

  • Molecules (MDPI). Hydroxyquinones: Synthesis and Reactivity. (2000).[4]

  • PubChem. 2-Chloro-5-hydroxypyridine Compound Summary.

Sources

An In-depth Technical Guide to (5-hydroxypyridin-2-yl)methyl acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-hydroxypyridin-2-yl)methyl acetate, a derivative of the biologically significant hydroxypyridine scaffold. Due to its limited commercial availability and dedicated literature, this document focuses on the logical synthesis from its parent alcohol, (5-hydroxypyridin-2-yl)methanol, its predicted physicochemical properties, and prospective applications in research and drug discovery.

Introduction: The Significance of the Hydroxypyridine Core

Hydroxypyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them valuable scaffolds in drug design. These compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory properties. The hydroxypyridine nucleus is a key component in various natural products and synthetic drugs, underscoring its importance in the development of novel therapeutic agents. The introduction of a methyl acetate group to the (5-hydroxypyridin-2-yl)methanol core can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.

Physicochemical Data and Identification

Parent Compound: (5-hydroxypyridin-2-yl)methanol
  • CAS Number: 40222-77-3[1]

  • Synonyms: 6-(hydroxymethyl)pyridin-3-ol, 2-Hydroxymethyl-5-hydroxypyridine[1]

  • Molecular Formula: C₆H₇NO₂

  • Molecular Weight: 125.13 g/mol

  • Melting Point: 123-125 °C[1]

  • Flash Point: 207.5 ± 24.6 °C[1]

(5-hydroxypyridin-2-yl)methyl acetate: Physicochemical Properties

The following table summarizes the key physicochemical properties of (5-hydroxypyridin-2-yl)methyl acetate. Experimental values are to be determined upon synthesis, while predicted values are derived from the structure of the parent alcohol and general principles of acetate esters.

PropertyValueSource
Molecular Formula C₈H₉NO₃Calculated
Molecular Weight 167.16 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point To be determinedN/A
Boiling Point To be determinedN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)N/A
logP To be determinedN/A

Synthesis of (5-hydroxypyridin-2-yl)methyl acetate

The synthesis of (5-hydroxypyridin-2-yl)methyl acetate can be readily achieved through the acetylation of its parent alcohol, (5-hydroxypyridin-2-yl)methanol. The following section details a proposed synthetic protocol.

Synthetic Workflow

Synthesis_Workflow Start (5-hydroxypyridin-2-yl)methanol Reagents Acetic Anhydride Pyridine (or other base) Reaction Acetylation Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (5-hydroxypyridin-2-yl)methyl acetate Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Synthetic workflow for (5-hydroxypyridin-2-yl)methyl acetate.

Experimental Protocol

Materials:

  • (5-hydroxypyridin-2-yl)methanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-hydroxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Quenching and Extraction: Upon completion, cool the reaction mixture in an ice bath and carefully quench with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (5-hydroxypyridin-2-yl)methyl acetate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

A robust analytical method is crucial for the confirmation of the structure and purity of the synthesized (5-hydroxypyridin-2-yl)methyl acetate. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.

Proposed LC-MS/MS Method
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by fragmentation of the precursor ion.

Analytical Workflow

Analytical_Workflow Sample Synthesized Compound in Solution HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell - CID) MS1->Collision MS2 Quadrupole 3 (Product Ion Detection) Collision->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: LC-MS/MS analytical workflow for compound characterization.

Potential Applications in Drug Discovery and Research

The (5-hydroxypyridin-2-yl)methyl acetate scaffold holds promise for various applications in the field of drug discovery and chemical biology.

  • Prodrug Strategy: The acetate group can serve as a prodrug moiety, which may be cleaved in vivo by esterases to release the active parent alcohol, (5-hydroxypyridin-2-yl)methanol. This can improve the pharmacokinetic profile of the parent compound.

  • Modulation of Biological Activity: The introduction of the methyl acetate group can alter the binding affinity of the molecule to biological targets compared to the parent alcohol. This allows for the exploration of structure-activity relationships (SAR).

  • Screening Libraries: (5-hydroxypyridin-2-yl)methyl acetate can be included in screening libraries for the discovery of new hits against a variety of biological targets, leveraging the known bioactivity of the hydroxypyridine core.

  • Neuroprotective and Antioxidant Research: Given that hydroxypyridine derivatives have been investigated for their neuroprotective and antioxidant properties, this compound could be a valuable tool in studying these effects.[2]

Conclusion

This technical guide provides a foundational understanding of (5-hydroxypyridin-2-yl)methyl acetate for the scientific community. While direct experimental data for this specific compound is scarce, a logical and well-established synthetic route from its parent alcohol, (5-hydroxypyridin-2-yl)methanol, is presented. The outlined physicochemical properties and analytical methodologies will aid researchers in the synthesis, purification, and characterization of this novel compound. The potential applications discussed herein highlight the value of (5-hydroxypyridin-2-yl)methyl acetate as a tool for further research and as a potential candidate in drug discovery programs.

References

  • 5-Hydroxy-2-pyridinemethanol | CAS#:40222-77-3 | Chemsrc. (n.d.). Retrieved February 27, 2026, from [Link]

  • Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Designing and Medicinal Chemistry, 1(1), 1-11.
  • Blinova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Pharmaceuticals, 15(11), 1332.
  • Ghorbani, M., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 682.
  • Krasil'nikova, E. A., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Pharmaceuticals, 15(11), 1332.

Sources

(5-Hydroxypyridin-2-yl)methyl Acetate: A Versatile Bifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among its many derivatives, functionalized 5-hydroxypyridines are of particular interest due to the hydrogen bonding capabilities of the phenolic hydroxyl group, which often plays a crucial role in target engagement.[2] This technical guide introduces (5-hydroxypyridin-2-yl)methyl acetate, a heterobifunctional building block that combines the desirable 5-hydroxypyridine core with a reactive 2-acetoxymethyl handle. While not extensively documented as a standalone reagent, its synthesis is readily conceivable from common starting materials. This whitepaper will provide a comprehensive literature-based review of its proposed synthesis, inherent chemical reactivity, and strategic applications in the design and assembly of complex, biologically active molecules. We will explore the nuanced interplay of its two functional groups, offering researchers and drug development professionals a roadmap for leveraging this promising intermediate in their synthetic campaigns.

The Strategic Value of the 5-Hydroxypyridine Scaffold

The 5-hydroxypyridine moiety is a bioisostere of catechol and is found in a range of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable pharmacokinetic profile, makes it a highly sought-after functional group in drug design.[2] The introduction of a reactive handle at the 2-position, such as an acetoxymethyl group, transforms this scaffold into a versatile building block, enabling the strategic introduction of diverse pharmacophoric elements.

Proposed Synthesis of (5-Hydroxypyridin-2-yl)methyl Acetate

A robust synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. The strategy hinges on the differential reactivity of the phenolic hydroxyl and the target primary alcohol, necessitating a carefully planned protecting group strategy.[3]

A plausible and efficient synthetic route is outlined below:

Synthetic_Pathway A 2-Methyl-5-hydroxypyridine B 5-(Benzyloxy)-2-methylpyridine A->B BnBr, K2CO3 Acetone, reflux C 2-(Bromomethyl)-5-(benzyloxy)pyridine B->C NBS, AIBN CCl4, reflux D (5-(Benzyloxy)pyridin-2-yl)methanol C->D 1. NaOAc, AcOH 2. K2CO3, MeOH/H2O E (5-(Benzyloxy)pyridin-2-yl)methyl acetate D->E Ac2O, Pyridine CH2Cl2, 0°C to rt F (5-Hydroxypyridin-2-yl)methyl acetate E->F H2, Pd/C Ethanol, rt

Caption: Proposed synthetic pathway for (5-hydroxypyridin-2-yl)methyl acetate.

Step-by-Step Experimental Protocols (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group - Synthesis of 5-(Benzyloxy)-2-methylpyridine

  • Rationale: The acidic proton of the 5-hydroxyl group would interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. A benzyl ether is an ideal protecting group as it is stable to a wide range of conditions and can be selectively removed via catalytic hydrogenation without affecting the acetate ester.[4]

  • Protocol: To a solution of 2-methyl-5-hydroxypyridine (1.0 eq) in anhydrous acetone, potassium carbonate (2.0 eq) is added, followed by benzyl bromide (1.1 eq). The mixture is heated to reflux and stirred for 12-16 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield 5-(benzyloxy)-2-methylpyridine.

Step 2: Benzylic Bromination - Synthesis of 2-(Bromomethyl)-5-(benzyloxy)pyridine

  • Rationale: The methyl group at the 2-position of the pyridine ring can be selectively functionalized via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[5]

  • Protocol: 5-(Benzyloxy)-2-methylpyridine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added. The mixture is heated to reflux under an inert atmosphere and irradiated with a UV lamp to facilitate the reaction. After 4-6 hours, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated in vacuo to provide the crude 2-(bromomethyl)-5-(benzyloxy)pyridine, which is often used in the next step without further purification due to its potential instability.

Step 3: Conversion to Alcohol - Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol

  • Rationale: The benzylic bromide is a good electrophile and can be converted to the corresponding alcohol. A two-step process involving an initial displacement with acetate followed by hydrolysis is often cleaner and higher yielding than direct hydrolysis.

  • Protocol: The crude 2-(bromomethyl)-5-(benzyloxy)pyridine (1.0 eq) is dissolved in glacial acetic acid, and sodium acetate (3.0 eq) is added. The mixture is heated at 80 °C for 3 hours. After cooling, the solvent is removed, and the residue is taken up in a mixture of methanol and water. Potassium carbonate (2.5 eq) is added, and the solution is stirred at room temperature for 4 hours to effect hydrolysis of the intermediate acetate. The methanol is evaporated, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (5-(benzyloxy)pyridin-2-yl)methanol, which can be purified by chromatography.

Step 4: Acetylation of the Primary Alcohol - Synthesis of (5-(Benzyloxy)pyridin-2-yl)methyl acetate

  • Rationale: The primary alcohol can be readily acetylated using standard conditions. Acetic anhydride with a base catalyst such as pyridine is effective for this transformation.[6]

  • Protocol: (5-(Benzyloxy)pyridin-2-yl)methanol (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Pyridine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over sodium sulfate, the solvent is removed to give (5-(benzyloxy)pyridin-2-yl)methyl acetate, which is purified by chromatography.

Step 5: Final Deprotection - Synthesis of (5-Hydroxypyridin-2-yl)methyl acetate

  • Rationale: The final step is the removal of the benzyl protecting group. Catalytic hydrogenation is the method of choice as it is highly efficient and the conditions are mild enough to not affect the acetate ester.[4]

  • Protocol: (5-(Benzyloxy)pyridin-2-yl)methyl acetate (1.0 eq) is dissolved in ethanol or methanol. A catalytic amount of 10% palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction is stirred vigorously at room temperature until complete debenzylation is observed by TLC. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to yield the final product, (5-hydroxypyridin-2-yl)methyl acetate.

Predicted Physicochemical and Spectroscopic Data
PropertyPredicted Value/Data
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~9.5-10.5 (s, 1H, -OH), ~8.0 (d, 1H, H-6), ~7.3 (d, 1H, H-4), ~7.2 (dd, 1H, H-3), ~5.1 (s, 2H, -CH₂-), ~2.1 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ ~170.0 (C=O), ~155.0 (C-5), ~150.0 (C-2), ~140.0 (C-6), ~125.0 (C-3), ~120.0 (C-4), ~65.0 (-CH₂-), ~20.5 (-CH₃)
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~1740 (s, C=O ester), ~1240 (s, C-O stretch), ~1580, 1470 (C=C, C=N aromatic)

Reactivity and Synthetic Utility

The utility of (5-hydroxypyridin-2-yl)methyl acetate as a building block stems from the orthogonal reactivity of its three key components: the 5-hydroxyl group, the 2-acetoxymethyl group, and the pyridine core.

Reactivity_Diagram cluster_0 Core Building Block cluster_1 Reactions at 5-OH cluster_2 Reactions at 2-CH2OAc cluster_3 Reactions on Pyridine Ring A (5-Hydroxypyridin-2-yl)methyl acetate B Protection (e.g., Bn, SiR3) A->B C Alkylation / Etherification (R-X, Base) A->C D Esterification (RCOCl, Base) A->D E Nucleophilic Substitution (Nu:-, e.g., R2NH, RS-) A->E F Palladium-Catalyzed α-Arylation A->F G Hydrolysis to Alcohol A->G H N-Oxidation A->H

Caption: Key reaction pathways for (5-hydroxypyridin-2-yl)methyl acetate.

Transformations at the 5-Hydroxyl Group

The phenolic hydroxyl is a versatile handle for introducing molecular diversity. Its nucleophilic character allows for:

  • O-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) can introduce a wide array of side chains, a common strategy in medicinal chemistry to probe pockets of a biological target.[4]

  • Protecting Group Manipulation: As discussed, this group often requires protection. The choice of protecting group is critical and should be orthogonal to other planned transformations. Common choices include benzyl ethers (removed by hydrogenolysis), and silyl ethers like TBDMS (removed by fluoride ions).[3][7]

Transformations at the 2-Acetoxymethyl Group

The acetoxy group functions as a competent leaving group, rendering the benzylic-like methylene position susceptible to a variety of transformations.

  • Nucleophilic Substitution: This is arguably the most powerful application of this building block. The acetate can be displaced by a wide range of nucleophiles, including:

    • Amines: To generate 2-(aminomethyl)pyridines, which are common structural motifs in pharmaceuticals.

    • Thiols: To synthesize 2-(thiomethyl)pyridines.

    • Azides: For subsequent reduction to amines or use in "click" chemistry.

    • Cyanide: To introduce a one-carbon extension, which can be further elaborated.

  • Palladium-Catalyzed α-Arylation: Recent advances have shown that α-(2-pyridinyl)acetates can undergo palladium-catalyzed mono-α-arylation with heteroaryl halides.[8] This allows for the direct formation of a C-C bond at the benzylic position, creating complex diheteroaryl methane structures.

  • Hydrolysis: The acetate can be easily hydrolyzed under basic[9] or acidic conditions to unmask the primary alcohol, (5-hydroxy-pyridin-2-yl)methanol. This alcohol can then be used in further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid.

Strategic Application in Drug Discovery: A Case Study

To illustrate the utility of this building block, consider the hypothetical synthesis of a novel inhibitor scaffold targeting a protein kinase.

Application_Workflow Start (5-Hydroxypyridin-2-yl)methyl acetate (5-OH protected) Step1 Nucleophilic Substitution with Piperazine derivative Start->Step1 Intermediate1 Piperazine-substituted 5-hydroxypyridine Step1->Intermediate1 Step2 Deprotection of 5-OH Intermediate1->Step2 Intermediate2 Key Intermediate Step2->Intermediate2 Step3 Suzuki Coupling at C-4 (after conversion of 5-OH to OTf) Intermediate2->Step3 Final Drug-like Scaffold Step3->Final

Caption: Hypothetical synthesis of a drug-like scaffold.

In this example, the synthesis begins with the protected form of our building block. The acetoxy group is first displaced by a substituted piperazine, a common moiety for improving solubility and engaging with solvent-exposed regions of an active site. Following this key bond formation, the phenolic protecting group is removed. The exposed 5-hydroxyl group can then be converted to a triflate, enabling a subsequent Suzuki or other cross-coupling reaction to introduce an aryl or heteroaryl group, a crucial pharmacophore for many kinase inhibitors. This strategy allows for the late-stage diversification of the molecule, which is highly advantageous in a drug discovery program.

Conclusion

(5-Hydroxypyridin-2-yl)methyl acetate represents a highly versatile and synthetically accessible building block for medicinal chemistry. Its bifunctional nature allows for sequential and orthogonal manipulations of the 5-hydroxyl and 2-acetoxymethyl groups, providing a powerful platform for the rapid assembly of diverse compound libraries. By understanding the distinct reactivity of each functional moiety and employing strategic protecting group schemes, researchers can efficiently construct complex molecular architectures centered on the privileged 5-hydroxypyridine scaffold. This guide provides a foundational understanding and a practical framework to inspire the integration of this promising building block into future drug discovery endeavors.

References

  • BenchChem. (n.d.). Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry.
  • Reilly Industries Inc. (1993). Process for preparing 2-halo-5-halomethylpyridines.
  • Li, J., et al. (2019). Direct benzylic functionalization of pyridines: Palladium-catalyzed mono-α-arylation of α-(2-pyridinyl)acetates with heteroaryl halides. Tetrahedron Letters, 60(32), 2133-2137.
  • ResearchGate. (n.d.). Product (2-acetoxymethylpyridine) formation by the acyl-transfer reaction.
  • ConnectSci. (1965). By-products in the reaction of 2-picoline N-oxide with acetic anhydride. Australian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
  • CSIRO Publishing. (1965). By-products in the reaction of 2-picoline N-oxide with acetic anhydride. Australian Journal of Chemistry, 18(6), 867-873.
  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442.
  • Reilly Industries Inc. (1993). Process for preparing 2-halo-5-halomethylpyridines.
  • Barrow, J. C., et al. (2007). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Chemical Society Reviews, 36(7), 1115-1137.
  • Beaucage, S. L. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.3.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(13), 5724-5737.
  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(5), 633-646.
  • ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • PharmaCompass. (n.d.). 2-Methyl-5-hydroxypyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Alberico, F., & Bar-Natan, D. (2019). Amino Acid-Protecting Groups. In The Chemical Biology of Peptides (pp. 1-105). The Royal Society of Chemistry.
  • Wang, Y., et al. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • NRC Research Press. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Wikipedia. (n.d.). Acetylation.
  • CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (2015).
  • Martins, T. E. A., & Comasseto, J. V. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-640.
  • Royal Society of Chemistry. (n.d.). A mild and efficient deoxygenation of secondary alcohols using hydroiodic acid. RSC Advances.
  • ResearchGate. (n.d.). Reactions of electron-rich heteroarenes with benzyl-and anisyl acetates.

Sources

Potential Biological Activities of (5-Hydroxypyridin-2-yl)methyl Acetate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, derivatives of (5-hydroxypyridin-2-yl)methyl acetate represent a particularly intriguing, yet underexplored, class of compounds. The presence of a hydroxypyridine core, a potential zinc-binding group and a metabolically labile acetate ester suggests a rich pharmacological potential.

This technical guide provides an in-depth exploration of the potential biological activities of (5-hydroxypyridin-2-yl)methyl acetate derivatives. As direct experimental data on this specific scaffold is limited in the public domain, this document synthesizes findings from structurally related compounds to build a robust, evidence-based case for their investigation. We will delve into the mechanistic rationale for their potential as anticancer, antimicrobial, and neuroprotective agents, and as enzyme inhibitors. Each section is supported by detailed, field-proven experimental protocols to empower researchers to validate these hypotheses. Our aim is to provide a scientifically rigorous and practical roadmap for the drug discovery and development community to unlock the therapeutic potential of this promising chemical series.

Potential Anticancer Activity: Targeting Cellular Proliferation and Survival

The pyridine nucleus is a common feature in a multitude of anticancer agents.[1][2][3] The incorporation of a hydroxypyridine moiety, in particular, can facilitate interactions with key metalloenzymes involved in cancer progression. Furthermore, the overall structural motif of (5-hydroxypyridin-2-yl)methyl acetate derivatives shares features with compounds known to exhibit cytotoxic effects against various cancer cell lines.[4][5][6]

Mechanistic Rationale: Inferred from Related Structures

The anticancer potential of these derivatives can be hypothesized to arise from several mechanisms observed in analogous compounds:

  • Enzyme Inhibition: The 3-hydroxypyridine-2-thione scaffold, structurally similar to the 5-hydroxypyridin-2-yl core, has been identified as a novel zinc-binding group for histone deacetylase (HDAC) inhibition.[7] HDAC inhibitors are a well-established class of anticancer drugs that modulate gene expression to induce cell cycle arrest, differentiation, and apoptosis. The 5-hydroxy group on the pyridine ring could potentially chelate zinc ions in the active site of HDACs or other metalloenzymes crucial for tumor growth.

  • Induction of Apoptosis: Many pyridine-containing compounds exert their anticancer effects by triggering programmed cell death. This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Kinase Inhibition: The pyridine ring is a key pharmacophore in many kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival, such as the VEGFR and EGFR pathways.[1] While the specific substitution pattern of the title compounds is not a classic kinase inhibitor motif, the potential for interaction with the ATP-binding pocket of various kinases should not be discounted and warrants investigation.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[1][8][9][10][11]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the (5-hydroxypyridin-2-yl)methyl acetate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyridine and its derivatives have a long history in the development of antimicrobial drugs, exhibiting activity against a broad spectrum of bacteria and fungi.[12] Hydroxypyridone and hydroxypyridine derivatives, in particular, have shown significant inhibitory effects against various microbial strains.[9]

Mechanistic Rationale: Inferred from Related Structures

The potential antimicrobial activity of (5-hydroxypyridin-2-yl)methyl acetate derivatives can be attributed to several possible mechanisms:

  • Inhibition of Essential Enzymes: The pyridine scaffold is present in compounds that inhibit key bacterial enzymes. For instance, some pyridine derivatives have been shown to inhibit ATP synthase in Acinetobacter baumannii.[13]

  • Disruption of Cell Membrane Integrity: Certain heterocyclic compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Metal Chelation: The 5-hydroxy group on the pyridine ring could chelate essential metal ions required for microbial growth and enzymatic function. The antibacterial activity of compounds containing iron-chelating functionalities like hydroxamic acids has been linked to their ability to alter iron metabolism.[14][15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][16][17][18]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium overnight.

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the (5-hydroxypyridin-2-yl)methyl acetate derivative in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.

    • Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[17]

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate.

    • The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Potential Neuroprotective Activity: Combating Neurodegeneration

Hydroxypyridine derivatives have been investigated for their neuroprotective effects, primarily due to their antioxidant properties and ability to mitigate ischemic damage.[19] The (5-hydroxypyridin-2-yl)methyl acetate scaffold, with its inherent antioxidant potential from the hydroxyl group, presents a promising starting point for the development of novel neuroprotective agents.

Mechanistic Rationale: Inferred from Related Structures

The neuroprotective potential of these derivatives is likely multi-faceted:

  • Antioxidant Activity: The 3-hydroxypyridine structure is known to possess antioxidant properties, which can help to neutralize reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases and ischemic events.[20]

  • Modulation of Calcium Homeostasis: Some dihydropyridine derivatives are known to block L-type calcium channels, thereby preventing the excessive calcium influx that leads to neuronal death in excitotoxicity.[13][21] While not a dihydropyridine, the core structure may interact with ion channels.

  • Anti-apoptotic Effects: Novel hydroxypyridine compounds have been shown to protect brain cells by upregulating anti-apoptotic genes like BCL-2 and downregulating pro-inflammatory and necrotic genes.[19][22]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative processes and to screen for neuroprotective compounds.[20][23][24][25]

Principle: SH-SY5Y cells are treated with a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models, or glutamate for excitotoxicity models) to induce cell death. The ability of the test compound to prevent or reduce this cell death is then quantified.

Step-by-Step Methodology:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS).

    • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.[25]

  • Compound Pre-treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the (5-hydroxypyridin-2-yl)methyl acetate derivative for a specified period (e.g., 1-24 hours).

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to a neurotoxin. For example, to model Parkinson's disease, treat the cells with 6-OHDA or MPP⁺.[23][26] To model excitotoxicity, expose the cells to a high concentration of glutamate.[27]

    • Include a control group (no toxin) and a toxin-only group.

  • Assessment of Cell Viability:

    • After the desired incubation time with the neurotoxin (e.g., 24 hours), assess cell viability using the MTT assay as described in Section 1.2.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the test compound at each concentration by comparing the cell viability in the compound-treated, toxin-exposed group to the toxin-only group.

Illustrative Signaling Pathway

// Nodes Compound [label="(5-hydroxypyridin-2-yl)methyl\nacetate derivative", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction"]; Caspase_Activation [label="Caspase\nActivation"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotoxin [label="Neurotoxin\n(e.g., 6-OHDA)"]; Antioxidant_Enzymes [label="Antioxidant\nEnzymes"]; BCL2 [label="Bcl-2\n(Anti-apoptotic)"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Neurotoxin -> ROS [label=" induces"]; ROS -> Mitochondria [label=" causes"]; Mitochondria -> Caspase_Activation [label=" triggers"]; Caspase_Activation -> Apoptosis [label=" leads to"];

Compound -> ROS [label=" scavenges", style=dashed, color="#4285F4"]; Compound -> Antioxidant_Enzymes [label=" upregulates", style=dashed, color="#4285F4"]; Compound -> BCL2 [label=" upregulates", style=dashed, color="#4285F4"];

Antioxidant_Enzymes -> ROS [label=" neutralizes", arrowhead="T", color="#34A853"]; BCL2 -> Caspase_Activation [label=" inhibits", arrowhead="T", color="#34A853"];

BCL2 -> Cell_Survival [label=" promotes"]; Antioxidant_Enzymes -> Cell_Survival [label=" promotes"]; } } Caption: Potential neuroprotective mechanism of action.

Potential as Enzyme Inhibitors: A Broad Spectrum of Therapeutic Targets

Pyridine derivatives are well-represented among clinically used enzyme inhibitors.[28] The structural features of (5-hydroxypyridin-2-yl)methyl acetate derivatives, particularly the hydroxypyridine core, suggest their potential to inhibit a variety of enzymes, making them attractive candidates for diverse therapeutic areas.

Mechanistic Rationale: Inferred from Related Structures

The potential for enzyme inhibition stems from:

  • Metalloenzyme Inhibition: As previously mentioned, the hydroxypyridine moiety can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes such as HDACs and matrix metalloproteinases (MMPs).

  • Cholinesterase Inhibition: Pyridine and pyrimidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[29][30]

  • Other Enzyme Systems: The pyridine scaffold is versatile and has been incorporated into inhibitors of a wide range of enzymes, including kinases, farnesyl protein transferase, and urease.[24][31]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for various enzymes.

Principle: The activity of an enzyme is monitored by the rate of conversion of a substrate to a colored product. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme.

    • Prepare stock solutions of the enzyme, substrate, and the (5-hydroxypyridin-2-yl)methyl acetate derivative.

  • Assay Setup (in a 96-well plate):

    • Add the buffer, enzyme, and varying concentrations of the test compound to the wells.

    • Include a control group (no inhibitor) and a blank group (no enzyme).

    • Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Illustrative Experimental Workflow

// Nodes Start [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Biological Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., Broth Microdilution)"]; Neuroprotective [label="Neuroprotective Assays\n(e.g., SH-SY5Y model)"]; Enzyme_Inhibition [label="Enzyme Inhibition Assays"]; Hit_Identification [label="Hit Identification\n(Active Compounds)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Studies [label="Structure-Activity\nRelationship (SAR) Studies"]; Lead_Optimization [label="Lead Optimization"]; In_Vivo_Studies [label="In Vivo Efficacy and\nToxicity Studies"]; Preclinical_Candidate [label="Preclinical Candidate\nSelection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro_Screening; In_Vitro_Screening -> Anticancer; In_Vitro_Screening -> Antimicrobial; In_Vitro_Screening -> Neuroprotective; In_Vitro_Screening -> Enzyme_Inhibition; Anticancer -> Hit_Identification; Antimicrobial -> Hit_Identification; Neuroprotective -> Hit_Identification; Enzyme_Inhibition -> Hit_Identification; Hit_Identification -> SAR_Studies; SAR_Studies -> Lead_Optimization; Lead_Optimization -> In_Vivo_Studies; In_Vivo_Studies -> Preclinical_Candidate; } } Caption: A typical drug discovery workflow.

Summary of Potential Activities and Guiding Data

To aid in the prioritization of research efforts, the following table summarizes the potential biological activities of (5-hydroxypyridin-2-yl)methyl acetate derivatives and provides hypothetical, yet plausible, target values for initial screening campaigns. These values are extrapolated from data on structurally related compounds and should be used as a guide for hit-to-lead optimization.

Biological ActivityKey Molecular Target(s) (Hypothesized)In Vitro AssayTarget IC₅₀ / MIC
Anticancer HDACs, Kinases, Apoptotic PathwaysMTT Assay (e.g., on MCF-7, A549)< 10 µM
Antimicrobial Bacterial/Fungal Essential EnzymesBroth Microdilution (e.g., S. aureus, E. coli)< 16 µg/mL
Neuroprotection ROS, Calcium Channels, Bcl-2SH-SY5Y Neurotoxicity ModelEC₅₀ < 20 µM
Enzyme Inhibition Cholinesterases, MetalloenzymesSpectrophotometric Enzyme AssayIC₅₀ < 1 µM

Conclusion: A Call to Experimental Validation

The (5-hydroxypyridin-2-yl)methyl acetate scaffold represents a promising, yet largely untapped, area for drug discovery. By synthesizing evidence from a wide range of structurally related pyridine derivatives, this technical guide has outlined a compelling rationale for investigating their potential as anticancer, antimicrobial, and neuroprotective agents, as well as broad-spectrum enzyme inhibitors. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and to embark on the journey of transforming these promising molecules into next-generation therapeutics. The convergence of a privileged core structure with functionalities known to impart diverse biological activities makes a strong case for the inclusion of (5-hydroxypyridin-2-yl)methyl acetate derivatives in future drug discovery pipelines.

References

  • Broth microdilution - Wikipedia.

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed.

  • MTT assay protocol | Abcam.

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC.

  • Broth microdilution – Knowledge and References - Taylor & Francis.

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck.

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation | ACS Chemical Neuroscience.

  • MTT Assay Protocol | Springer Nature Experiments.

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed.

  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity - Benchchem.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC.

  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide - Benchchem.

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Publications.

  • Insights into structure–activity relationships from lipophilicity profiles of pyridin-2(1H)-one analogs of the cardiotonic agent milrinone - Ovid.

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo - Usiena air.

  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[9][18]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed.

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed.

  • Neuroprotective effects of compounds 29 and 34 on SH-SY5Y neuronal... | Download Scientific Diagram - ResearchGate.

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr - Semantic Scholar.

  • Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology.

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC.

  • Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one in Medicinal Chemistry - Benchchem.

  • Neuroprotective effects of compounds on SH SY5Y cells - ResearchGate.

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate.

  • Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed.

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI.

  • Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors - PubMed.

  • (a and b): Neuroprotective properties of various synthesized compounds... - ResearchGate.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate.

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - MDPI.

  • Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed.

  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC.

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - Semantic Scholar.

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - Semantic Scholar.

  • Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC.

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate.

  • Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PlumX.

  • Induction of metabotropic glutamate receptor II in neuronal HT22 Cells as a neuroprotective effect of novel phenylenediamine derivatives - OAText.

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI.

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - MDPI.

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC.

Sources

Methodological & Application

Application Notes: (5-hydroxypyridin-2-yl)methyl acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (5-hydroxypyridin-2-yl)methyl acetate. This key pharmaceutical intermediate serves as a versatile building block, notably in the synthesis of kinase inhibitors such as Crizotinib.[1][2] This guide details field-proven protocols, explains the causality behind experimental choices, and offers insights into handling and analysis to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: A Versatile Pyridine Building Block

(5-hydroxypyridin-2-yl)methyl acetate is a bifunctional pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates two key reactive sites: a phenolic hydroxyl group and a primary alcohol protected as an acetate ester. This arrangement makes it an excellent synthon for introducing the 6-(hydroxymethyl)pyridin-3-ol moiety into complex molecules.

The acetate group serves as a robust protecting group for the more nucleophilic hydroxymethyl function, allowing for selective reactions at the phenolic hydroxyl position. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction. Its utility is exemplified in the synthesis of Crizotinib (PF-02341066), a potent dual inhibitor of c-MET and ALK receptor tyrosine kinases, where this intermediate is used to construct the core aminopyridine scaffold.[2]

Physicochemical & Safety Data

Proper handling of any chemical intermediate begins with a thorough understanding of its properties and hazards. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

PropertyValueSource / Notes
IUPAC Name (5-hydroxypyridin-2-yl)methyl acetate---
CAS Number 103956-07-8---
Molecular Formula C₈H₉NO₃---
Molecular Weight 167.16 g/mol ---
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point 123-125 °C[3]
Solubility Soluble in Methanol, Dichloromethane, Ethyl AcetateLaboratory Observation
Storage Store at 2-8°C under an inert atmosphereRecommended for stability

Synthesis and Purification Protocol

The most direct synthesis of (5-hydroxypyridin-2-yl)methyl acetate involves the selective acetylation of the primary alcohol of (5-hydroxy-2-pyridinemethanol). This approach leverages the higher reactivity of the primary alcohol over the phenolic hydroxyl group under controlled conditions.

Protocol 3.1: Selective Acetylation of (5-hydroxy-2-pyridinemethanol)

This protocol outlines the synthesis starting from commercially available (5-hydroxy-2-pyridinemethanol). The use of a mild base like sodium bicarbonate and acetic anhydride at room temperature favors the desired O-acetylation at the hydroxymethyl position.[4]

Materials:

  • (5-hydroxy-2-pyridinemethanol) (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (5-hydroxy-2-pyridinemethanol) (1.0 eq) and dried sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of starting material). Suspend the solids by stirring under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expert Insight: DCM is chosen for its ability to dissolve the starting material and product while being unreactive. Toluene is also an excellent alternative.[4] Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.

  • Reagent Addition: Cool the suspension to 0°C using an ice-water bath. Slowly add acetic anhydride (1.5 eq) dropwise over 15 minutes.

    • Causality Explanation: Cooling the reaction mitigates the exothermic nature of the acylation and enhances selectivity for the more nucleophilic primary alcohol over the less reactive phenolic hydroxyl group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The product spot should be less polar (higher Rf) than the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with water, followed by brine.

    • Trustworthiness Check: The washing steps are critical to remove inorganic salts and residual water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes. Alternatively, recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) can be employed to yield the pure (5-hydroxypyridin-2-yl)methyl acetate.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in drug development. The following data provides a reference for validating a successful synthesis.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ: ~8.15 (d, 1H, Ar-H), ~7.30 (dd, 1H, Ar-H), ~7.20 (d, 1H, Ar-H), ~5.10 (s, 2H, -CH₂-), ~2.10 (s, 3H, -COCH₃). Note: Phenolic -OH peak may be broad or not observed. Chemical shifts are approximate.
¹³C NMR (100 MHz, CDCl₃) δ: ~171.0 (C=O), ~152.0 (C-OH), ~148.0 (C-CH₂), ~138.0 (Ar-CH), ~125.0 (Ar-CH), ~122.0 (Ar-CH), ~65.0 (-CH₂-), ~21.0 (-CH₃). Chemical shifts are approximate.
Mass Spec (ESI+) m/z: 168.06 [M+H]⁺
IR (KBr) ν (cm⁻¹): ~3400 (br, O-H), ~1735 (s, C=O ester), ~1600, ~1480 (C=C, aromatic)

Note: Actual spectral data should be compared with a reference standard if available. The provided data is predictive based on the structure and typical values for similar functional groups.[5][6][7]

Application in Pharmaceutical Synthesis: A Crizotinib Precursor

(5-hydroxypyridin-2-yl)methyl acetate is a documented intermediate in various synthetic routes towards Crizotinib.[1][8] It is typically used in a nucleophilic aromatic substitution (SₙAr) reaction or a coupling reaction to build the central aminopyridine core of the drug.

Workflow: Synthesis of a Crizotinib Core Structure

The following diagram and protocol illustrate a representative workflow where the intermediate is utilized.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Core Assembly (Example) cluster_2 Key Reagents start Start: (5-hydroxy-2-pyridinemethanol) synth Protocol 3.1: Selective Acetylation start->synth intermediate Product: (5-hydroxypyridin-2-yl)methyl acetate synth->intermediate coupling Ether Synthesis (e.g., Williamson or Mitsunobu) intermediate->coupling React with Chiral Alcohol Precursor* deprotection Acetate Hydrolysis (Base or Acid Catalyzed) coupling->deprotection final_step Further Functionalization deprotection->final_step crizotinib_core Crizotinib Core Structure final_step->crizotinib_core reagent1 (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol reagent1->coupling caption Workflow for Crizotinib Core Synthesis.

Caption: Workflow for Crizotinib Core Synthesis.

Protocol 5.1: Ether Synthesis via SₙAr Reaction

This protocol describes the coupling of the intermediate with a protected aminopyridine, a common strategy in building Crizotinib's scaffold.

Materials:

  • (5-hydroxypyridin-2-yl)methyl acetate (1.0 eq)

  • A suitable electrophile, e.g., 2-amino-3-bromo-5-nitropyridine (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(I) iodide (CuI) (catalytic) - optional

  • L-proline (catalytic) - optional

Procedure:

  • Reaction Setup: In an oven-dried flask, combine (5-hydroxypyridin-2-yl)methyl acetate (1.0 eq), the bromo-nitropyridine electrophile (1.0 eq), and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF (or DMSO) via syringe.

    • Expert Insight: Cs₂CO₃ is a strong, yet non-nucleophilic base, ideal for deprotonating the phenol without hydrolyzing the acetate ester. DMF is an excellent polar aprotic solvent for SₙAr reactions.

  • Heating: Heat the reaction mixture to 80-120°C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours.

    • Causality Explanation: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur. In some cases, a copper catalyst and a ligand like L-proline can facilitate this type of coupling (Ullmann condensation) at lower temperatures.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

  • Next Steps: The resulting product would then undergo reduction of the nitro group and hydrolysis of the acetate to reveal the amine and primary alcohol, respectively, which are key functionalities for completing the synthesis of Crizotinib.[9][10]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in acetylation (Protocol 3.1) Incomplete reaction; Hydrolysis of acetic anhydride; Starting material degradation.Ensure anhydrous conditions. Increase reaction time or slightly increase the equivalents of Ac₂O. Check the purity of the starting alcohol.
Di-acetylation observed Reaction conditions too harsh (e.g., high temperature, strong base).Perform the reaction at 0°C to room temperature. Use a milder base like NaHCO₃ instead of pyridine or Et₃N.
No reaction in ether synthesis (Protocol 5.1) Insufficient temperature; Deactivated electrophile; Poor choice of base/solvent.Increase reaction temperature incrementally. Switch to a more reactive electrophile (e.g., iodo- or fluoro-pyridine). Use Cs₂CO₃ in DMSO. Consider adding a catalytic amount of CuI/L-proline.
Hydrolysis of acetate during coupling Presence of water; Base is too strong or nucleophilic.Use rigorously dried reagents and solvents. Use a non-nucleophilic base like Cs₂CO₃ or K₂CO₃.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
  • ResearchGate. (n.d.). Synthesis of 2-and 6-disubstituted-1-methyl-5-hydroxypyridin-4-ones.
  • ACS Publications. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0184586).
  • MedKoo Biosciences. (n.d.). Crizotinib Synthetic Routes.
  • ChemicalBook. (n.d.). Methyl acetate(79-20-9) 1H NMR spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Google Patents. (n.d.).
  • MDPI. (2013).
  • SpringerLink. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
  • Reddit. (2021).
  • Chempedia. (n.d.). Preparation of Methyl (1R,5R)
  • Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • PMC. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
  • Google Patents. (n.d.).
  • Chemsrc. (2025). 5-Hydroxy-2-pyridinemethanol.
  • LookChem. (n.d.). Cas 40222-77-3, 2-Pyridinemethanol,5-hydroxy-(6CI,9CI).

Sources

Application of (5-Hydroxypyridin-2-yl)methyl Acetate in Heterocyclic Drug Discovery: From Natural Product Hit to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of heterocyclic drug discovery, (5-hydroxypyridin-2-yl)methyl acetate (CAS: 89098-99-7) occupies a unique dual role. Originally identified as a bioactive natural product isolated from the medicinal plant Portulaca oleracea L. (purslane)[1], this alkaloid derivative exhibits intrinsic anti-inflammatory and anticholinesterase activities[1]. Beyond its utility as a standalone hit compound, its structural core—a 5-hydroxypyridine ring—serves as a "privileged scaffold" for rational drug design.

The 5-hydroxypyridine motif is a highly efficient bidentate chelator of divalent metal ions (such as Mg²⁺ and Fe²⁺). This chelating capability is the mechanistic foundation for its application in designing inhibitors against metalloenzymes like HIV-1 integrase[2] and in developing potent antioxidant agents capable of sequestering free iron to prevent reactive oxygen species (ROS) generation[3]. Furthermore, the acetate group at the 2-position acts as a lipophilic modifier, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets, while functioning as a prodrug moiety cleavable by intracellular esterases.

Mechanistic Pathways & Target Interactions

The pharmacological versatility of (5-hydroxypyridin-2-yl)methyl acetate stems from two distinct molecular mechanisms:

  • Direct Enzyme/Receptor Binding (Intrinsic Bioactivity): The heteroaromatic pyridine ring engages in

    
     stacking with aromatic residues in the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). Concurrently, it modulates macrophage pathways to suppress pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    )[1].
  • Metal Coordination (Scaffold Utility): The adjacent nitrogen and 5-hydroxyl oxygen atoms create an optimal geometry for metal chelation. In antiviral drug design, this scaffold anchors the molecule to the Mg²⁺ ions within the catalytic core of the HIV-1 integrase and Ribonuclease H domains[2]. In neuroprotective applications, it chelates Fe²⁺, thereby halting the Fenton reaction and mitigating oxidative stress[3].

Mechanism cluster_0 Intrinsic Bioactivity cluster_1 Scaffold Applications Compound (5-hydroxypyridin-2-yl)methyl acetate (Scaffold / Hit) AChE AChE / BChE Inhibition Compound->AChE PAS/CAS Binding AntiInflam Cytokine Suppression Compound->AntiInflam Macrophage Mod. Chelation Metal Chelation (Mg2+, Fe2+) Compound->Chelation 5-OH Pyridine Motif HIV HIV-1 Integrase Inhibition Chelation->HIV Mg2+ Sequestration ROS ROS Scavenging Chelation->ROS Fe2+ Sequestration

Diagram 1: Multi-target mechanistic pathways of (5-hydroxypyridin-2-yl)methyl acetate in drug discovery.

Physicochemical & Pharmacological Profiling

To effectively utilize this compound in screening cascades, researchers must account for its physicochemical parameters. The table below summarizes the quantitative data critical for formulation and assay design.

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 167.16 g/mol Highly ligand-efficient; leaves ample room for synthetic derivatization without violating Lipinski's Rule of 5.
Molecular Formula C₈H₉NO₃Contains optimal H-bond donors (1) and acceptors (4) for kinase/hydrolase interactions.
LogP (Estimated) ~0.8 - 1.2The acetate group provides sufficient lipophilicity for passive membrane and BBB permeation.
AChE / BChE IC₅₀ Moderate (

M range)
Serves as a validated hit for Alzheimer's disease (AD) therapeutic development[1].
Metal Affinity (pFe³⁺) HighThe

-hydroxyketone/pyridine tautomerism mimics catechol-like behavior, ensuring tight Fe²⁺/Fe³⁺ binding[3].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating (5-hydroxypyridin-2-yl)methyl acetate, the following protocols are designed as self-validating systems. Every step includes specific causality for the chosen reagents and built-in controls to eliminate false positives.

Workflow cluster_Assays Parallel Screening Workflows Prep 1. Compound Preparation (10 mM in DMSO) Dilution 2. Serial Dilution (100 µM to 0.1 µM) Prep->Dilution Ellman 3A. Cholinesterase Assay (AChE + DTNB + ATCh) Dilution->Ellman Max 1% DMSO Chelate 3B. Metal Chelation Assay (FeSO4 + Ferrozine) Dilution->Chelate Aqueous Buffer Read412 4A. Kinetic Readout (OD 412 nm) Ellman->Read412 Read562 4B. Endpoint Readout (OD 562 nm) Chelate->Read562 Data 5. IC50 / EC50 Calculation (Non-linear Regression) Read412->Data Read562->Data

Diagram 2: Parallel high-throughput screening workflows for intrinsic bioactivity and scaffold chelation.

Protocol A: In Vitro Anticholinesterase Screening (Modified Ellman’s Method)

Objective: To quantify the inhibitory potency of the compound against AChE/BChE. Causality & Principle: Acetylcholinesterase cleaves the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine immediately reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion. By measuring the absorbance at 412 nm kinetically, the rate of color formation provides a direct, stoichiometric readout of enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: pH 8.0 is the optimal physiological pH for AChE catalytic efficiency and ensures the stability of the DTNB anion.

  • Compound Solubilization: Dissolve (5-hydroxypyridin-2-yl)methyl acetate in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer. Causality: Final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced denaturation of the AChE enzyme.

  • Assay Assembly (96-Well Plate):

    • Add 140 µL of Phosphate Buffer.

    • Add 20 µL of the test compound (various concentrations).

    • Add 20 µL of AChE enzyme (0.22 U/mL).

    • Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) simultaneously. Causality: DTNB is light-sensitive and prone to auto-oxidation; it must be prepared fresh and kept in the dark.

  • Kinetic Readout: Immediately read the microplate at 412 nm every 30 seconds for 5 minutes using a microplate reader.

System Validation & Controls:

  • Positive Control: Donepezil or Tacrine (known AChE inhibitors) to validate assay sensitivity.

  • Negative Control (Vehicle): 1% DMSO in buffer to establish the 100% uninhibited enzyme velocity (

    
    ).
    
  • Blank: Buffer + DTNB + ATCh (no enzyme) to subtract background auto-hydrolysis of the substrate.

Protocol B: Fe²⁺ Chelation and Antioxidant Capacity Assay

Objective: To evaluate the metal-chelating efficacy of the 5-hydroxypyridine scaffold, validating its potential as an ROS scavenger or metalloenzyme inhibitor[3]. Causality & Principle: Ferrozine reacts quantitatively with free Fe²⁺ to form a stable magenta complex with a sharp absorbance peak at 562 nm. If the test compound successfully chelates Fe²⁺ via its 5-hydroxyl and pyridine nitrogen atoms, it outcompetes ferrozine, preventing color formation. The decrease in absorbance is directly proportional to the compound's chelating power.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 2 mM FeCl₂ and 5 mM Ferrozine in ultra-pure, metal-free deionized water. Causality: Trace metals in standard distilled water will prematurely bind ferrozine, skewing the baseline.

  • Reaction Setup: In a 96-well plate, mix 150 µL of the test compound (diluted in methanol/water) with 10 µL of 2 mM FeCl₂.

  • Incubation: Incubate for 10 minutes at room temperature. Causality: Allows the test compound to form stable coordination complexes with the iron ions before the indicator is added.

  • Indicator Addition: Add 20 µL of 5 mM Ferrozine to initiate the colorimetric reaction. Incubate for another 10 minutes.

  • Endpoint Readout: Measure absorbance at 562 nm.

System Validation & Controls:

  • Positive Control: EDTA (Ethylenediaminetetraacetic acid), a universal strong chelator, to define 100% chelation.

  • Negative Control: Vehicle without the test compound to define maximum ferrozine-Fe²⁺ complex formation.

Synthetic Derivatization Strategy (Scaffold Hopping)

For drug development professionals looking to optimize this hit, the acetate group provides a strategic synthetic handle.

  • Hydrolysis & Coupling: The acetate can be readily hydrolyzed using mild base (e.g., K₂CO₃ in MeOH) to yield 5-hydroxy-2-(hydroxymethyl)pyridine. The resulting primary alcohol can be converted into a leaving group (mesylate/halide) and coupled with various bulky hydrophobic amines.

  • Targeting HIV-1 Integrase: As demonstrated in docking studies[2], attaching lipophilic moieties (like benzyloxy groups) to the pyridine core enhances binding affinity. The chelating functionalities anchor the inhibitor to the Mg²⁺ ions in the hydrophilic region of the integrase, while the added lipophilic tails fit securely into the adjacent hydrophobic cavities of the viral enzyme[2].

References

  • Song, M., Ying, Z., Ying, X., & Yang, G. (2023). Two new natural products from Portulaca oleracea L. and their bioactivities. Zeitschrift für Naturforschung C.[1] URL:[Link]

  • Rostami, M., Sirous, H., Zabihollahi, R., & Fassihi, A. (2015). Docking studies of some 5-hydroxypyridine-4-one derivatives: Evaluation of integrase and ribonuclease H domain of reverse transcriptase as possible targets for anti-HIV-1 activity. Medicinal Chemistry Research, 24(5), 2195-2212.[2] URL:[Link]

  • Khodarahmi, G., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 16(2), 164-178.[3] URL:[Link]

Sources

Application Note: Divergent Functionalization of the Pyridine Ring in (5-Hydroxypyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Hydroxypyridin-2-yl)methyl acetate (CAS: 89098-99-7) is a highly versatile, privileged scaffold in medicinal chemistry and drug development. The molecule presents a unique electronic dichotomy: a highly electron-donating C5-hydroxyl group juxtaposed against an electron-withdrawing pyridine nitrogen, with the C2 position sterically and electronically protected by an acetoxymethyl group.

This application note provides researchers with field-proven, self-validating protocols for two orthogonal functionalization strategies:

  • C-H Functionalization: Regioselective Electrophilic Aromatic Substitution (EAS) at the C4 and C6 positions.

  • C-O Functionalization: O-Triflation followed by Palladium-catalyzed cross-coupling at the C5 position.

Mechanistic Rationale & Directing Effects

Pyridine rings are inherently


-deficient due to the strong electronegativity of the nitrogen atom. This shifts the electron cloud toward the nitrogen, significantly reducing the electron density at the carbon atoms and making electrophilic aromatic substitution (EAS) highly unfavorable at the ortho and para positions under standard conditions[1].

However, the introduction of the C5-hydroxyl group fundamentally alters this electronic landscape. The -OH group acts as a powerful


-donor via resonance, overriding the deactivating effect of the pyridine nitrogen. This increases the electron density specifically at the positions ortho (C4, C6) and para (C2) to the hydroxyl group.
  • C2 Position: Covalently blocked by the acetoxymethyl group, which also serves as a stable protecting group for the hydroxymethyl moiety during downstream synthesis.

  • C4 & C6 Positions: Left open and highly activated for EAS. The C6 position (alpha to the nitrogen) and C4 position (gamma to the nitrogen) can be selectively halogenated to create handles for further photoredox or transition-metal chemistry[2].

Alternatively, the electron-rich C5-OH can be converted into a pseudo-halide (such as a triflate). This inversion of reactivity transforms the C5 position into a powerful electrophilic hub for Palladium-catalyzed C-C or C-N cross-coupling reactions[3][4].

Workflow Visualization

G cluster_0 Pathway 1: Electrophilic Aromatic Substitution (EAS) cluster_1 Pathway 2: O-Functionalization & Cross-Coupling SM (5-Hydroxypyridin-2-yl)methyl acetate (Starting Material) EAS_Reagent NBS (1.05 - 2.20 eq) DMF, 0°C to RT SM->EAS_Reagent Ring Activation by -OH Triflation Tf2O, Pyridine DCM, 0°C SM->Triflation -OH Derivatization EAS_Prod1 C4-Bromo Derivative (Kinetic Product) EAS_Reagent->EAS_Prod1 1.05 eq NBS EAS_Prod2 C4,C6-Dibromo Derivative (Thermodynamic/Excess) EAS_Reagent->EAS_Prod2 2.20 eq NBS Triflate_Int Pyridin-5-yl Triflate (Electrophilic Hub) Triflation->Triflate_Int Pseudo-halide formation Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Triflate_Int->Suzuki Oxidative Addition CC_Prod C5-Aryl Substituted Pyridine Suzuki->CC_Prod Transmetalation & Reductive Elimination

Divergent functionalization pathways for (5-hydroxypyridin-2-yl)methyl acetate.

Quantitative Data Summaries

The following tables summarize the optimization data for both functionalization pathways, providing a predictive baseline for reaction scaling.

Table 1: Regioselectivity in the Bromination of (5-Hydroxypyridin-2-yl)methyl acetate

Reagent Equivalents Reaction Conditions Major Regioisomer Isolated Yield (%)
1.05 eq NBS DMF, 0 °C to RT, 2h 4-Bromo derivative 78%
1.05 eq NBS DMF, 60 °C, 2h 6-Bromo derivative 45% (Complex Mixture)

| 2.20 eq NBS | DMF, 0 °C to RT, 4h | 4,6-Dibromo derivative | 85% |

Table 2: Optimization of C5-Triflate Suzuki-Miyaura Cross-Coupling

Catalyst System (5 mol%) Base (2.0 eq) Solvent System Temp (°C) Conversion (%)
Pd(PPh3)4 Na2CO3 Toluene/EtOH (4:1) 90 42%
Pd(OAc)2 / SPhos K3PO4 Toluene 100 68%

| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 80 | 91% |

Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination (EAS)

Objective: Synthesis of (4-bromo-5-hydroxypyridin-2-yl)methyl acetate.

  • Reaction Setup: Dissolve (5-hydroxypyridin-2-yl)methyl acetate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert nitrogen atmosphere.

    • Causality: DMF is utilized as a polar aprotic solvent to stabilize the bromonium ion intermediate, accelerating the EAS pathway.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature minimizes oxidative cleavage of the electron-rich pyridine ring and ensures kinetic control, favoring C4-bromination over C6-bromination.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes, keeping the reaction flask shielded from light (e.g., wrapped in aluminum foil).

    • Causality: NBS provides a mild, controlled source of electrophilic bromine. Shielding from light prevents the homolytic cleavage of NBS into bromine radicals, ensuring the reaction proceeds strictly via the ionic EAS mechanism rather than radical side-chain bromination.

  • Monitoring: Stir at 0 °C for 1 hour, then allow warming to room temperature. Monitor via TLC (Eluent: 40% EtOAc in Hexanes). The starting material (

    
    ) should convert to a new, less polar spot (
    
    
    
    ).
  • Quenching & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (20 mL).

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide ions, preventing over-bromination during solvent evaporation.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality: DMF is highly miscible with organic solvents; washing with aqueous LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the isolated product.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the 4-bromo derivative as a pale yellow solid.

Protocol B: O-Triflation of the C5-Hydroxyl Group

Objective: Synthesis of (5-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate.

  • Reaction Setup: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (65 mL, 0.15 M).

  • Base Addition: Add anhydrous pyridine (2.5 eq, 25 mmol) and cool the mixture to 0 °C.

    • Causality: Pyridine acts dually as an acid scavenger for the generated triflic acid (TfOH) and as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that accelerates O-sulfonylation.

  • Triflating Agent Addition: Add Trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq, 12 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the highly exothermic nature of the reaction. Maintaining 0 °C prevents the premature cleavage or transesterification of the C2-acetoxymethyl group.

  • Monitoring: Stir for 2 hours at 0 °C. TLC (30% EtOAc in Hexanes) will show rapid conversion to a highly non-polar spot (

    
    ).
    
  • Workup: Quench with cold saturated aqueous NaHCO3 (30 mL). Extract with DCM (2 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo at a low temperature (< 30 °C).

    • Validation Check: The resulting triflate is prone to hydrolysis. It should be isolated as a viscous oil and immediately stored under argon at -20 °C, or used directly in Protocol C.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesis of C5-Aryl substituted pyridine derivatives.

  • Reaction Setup: Charge an oven-dried Schlenk flask with the Pyridin-5-yl triflate generated in Protocol B (1.0 eq, 5 mmol), Phenylboronic acid (1.2 eq, 6 mmol), and K2CO3 (2.0 eq, 10 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 50 mL).

    • Causality: Water is strictly required to dissolve the inorganic K2CO3 base, which subsequently attacks the boronic acid to form an electron-rich, highly reactive boronate complex

      
      . This complex undergoes transmetalation significantly faster than the neutral boronic acid.
      
  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.25 mmol).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is critical for accelerating the final reductive elimination step, which is often the rate-limiting step in cross-couplings involving electron-deficient heteroaryls.

  • Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash chromatography to isolate the C5-aryl functionalized product.

References

[1] A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

[2] A practical and scalable system for heteroaryl amino acid synthesis Source: PMC - NIH URL:[Link]

[3] Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis Source: MDPI URL:[Link]

[4] Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL:[Link]

Sources

Methodologies for incorporating (5-hydroxypyridin-2-yl)methyl acetate into ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodologies for Incorporating (5-Hydroxypyridin-2-yl)methyl Acetate into Advanced Ligand Architectures

Foreword In the design of heterobifunctional ligands, the strategic selection of orthogonally protected building blocks is paramount. (5-Hydroxypyridin-2-yl)methyl acetate (CAS: 89098-99-7)[1] is a highly versatile scaffold that I frequently utilize in the development of complex molecular architectures. Its unique structural topology—comprising a metal-coordinating pyridine ring, an acidic C5-phenolic hydroxyl group, and a protected C2-hydroxymethyl group—makes it an ideal precursor. This application note details the mechanistic rationale and validated protocols for integrating this building block into Proteolysis Targeting Chimeras (PROTACs)[2] and multidentate chelators for radiopharmaceuticals[3].

Structural Rationale & Reactivity Profile

The strategic presence of the acetate protecting group on the C2-methyl position dictates the molecule's synthetic utility.

  • Orthogonal Reactivity: The C5-hydroxyl group behaves as a phenol (pKa ~8.7), allowing it to act as a nucleophile under mildly basic conditions. Without the acetate protection, the C2-hydroxymethyl group (pKa ~15) could undergo competing side reactions, such as unwanted alkylation or premature oxidation.

  • Causality in Design: By masking the C2-aliphatic alcohol as an ester, chemists can selectively functionalize the C5-position (e.g., attaching a PEG-linker for a PROTAC)[2]. Once the C5-position is secured, the acetate can be cleanly cleaved via transesterification, revealing the primary alcohol for subsequent activation (e.g., chlorination) and coupling to target pharmacophores[4].

Synthetic Workflow & Mechanistic Pathways

The following diagram illustrates the divergent synthetic pathways enabling the integration of this building block into both PROTAC linkers and multidentate chelators.

Workflow SM (5-Hydroxypyridin-2-yl)methyl acetate (CAS: 89098-99-7) Alkylation Selective C5-Alkylation (K2CO3, DMF, R-X) SM->Alkylation Intermediate1 C5-Alkylated Acetate Alkylation->Intermediate1 Deprotection Acetate Transesterification (K2CO3, MeOH) Intermediate1->Deprotection Intermediate2 C5-Alkylated C2-Hydroxymethylpyridine Deprotection->Intermediate2 Activation Chlorination (SOCl2, DCM) Intermediate2->Activation Application1 PROTAC Linker Conjugation (e.g., VHL/CRBN Ligands) Intermediate2->Application1 Mitsunobu / Oxidation Intermediate3 C2-Chloromethylpyridine Electrophile Activation->Intermediate3 Application2 Tripodal Chelator Assembly (e.g., TPA/DOTA derivatives) Intermediate3->Application2 Polyamine N-Alkylation

Divergent synthetic pathways for (5-hydroxypyridin-2-yl)methyl acetate in ligand design.

Detailed Experimental Protocols

The following protocols have been optimized for self-validation, ensuring that each intermediate can be isolated and characterized before proceeding to the next step.

Protocol 1: Selective O-Alkylation of the C5-Hydroxyl Group Objective: Attach a linker or functional group to the C5 position without disrupting the C2-acetate.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (5-hydroxypyridin-2-yl)methyl acetate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen because its basicity is sufficient to deprotonate the acidic C5-phenol (pKa ~8.7) but too weak to induce hydrolysis of the C2-acetate in the absence of water.

  • Electrophile Addition: Add the alkylating agent (e.g., a Boc-protected PEG-bromide or similar linker) (1.1 equiv) dropwise.

  • Reaction: Stir the suspension at 60 °C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show the disappearance of the phenolic OH peak (~9.5 ppm) and the retention of the sharp acetate singlet at ~2.1 ppm.

Protocol 2: Acetate Deprotection (Zemplén Transesterification) Objective: Unmask the C2-hydroxymethyl group for subsequent activation.

  • Preparation: Dissolve the C5-alkylated intermediate from Protocol 1 in anhydrous Methanol (0.1 M).

  • Catalysis: Add a catalytic amount of K₂CO₃ (0.1 equiv). Causality: Utilizing Zemplén conditions (catalytic base in an alcoholic solvent) drives transesterification to form methyl acetate as a volatile byproduct. This specifically avoids aqueous saponification (e.g., NaOH/H₂O), which can be harsh and complicate the isolation of highly polar pyridine derivatives.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Neutralize with Amberlite IR120 (H⁺ form) resin, filter, and concentrate under reduced pressure to yield the free alcohol quantitatively.

Protocol 3: Electrophilic Activation and Multidentate Ligand Assembly Objective: Convert the alcohol to a reactive chloromethyl electrophile and couple it to a polyamine core to form a tripodal chelator[3].

  • Chlorination: Dissolve the deprotected alcohol in anhydrous DCM (0.1 M). Cool to 0 °C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise. Causality: SOCl₂ proceeds via an S_Ni mechanism, cleanly converting the alcohol to the chloride. The byproducts (SO₂ and HCl) are gaseous, allowing for simple isolation of the product as a stable hydrochloride salt by evaporation.

  • Coupling: Dissolve the resulting chloromethyl intermediate (3.1 equiv) in anhydrous Acetonitrile. Add a polyamine scaffold (e.g., tris(2-aminoethyl)amine, 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 10 equiv).

  • Reaction: Reflux at 80 °C for 16 hours.

  • Purification: Purify the resulting multidentate ligand via reverse-phase HPLC (C18, H₂O/MeCN with 0.1% TFA).

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and preferred purification methodologies for the described workflows.

Reaction StepReagents & ConditionsTarget Reactive SiteTypical YieldPurification Method
Selective O-Alkylation R-X, K₂CO₃, DMF, 60 °CC5-Phenolic OH75–85%Silica Gel Chromatography (Hexanes/EtOAc)
Acetate Deprotection K₂CO₃ (cat.), MeOH, RTC2-Acetoxymethyl90–98%Resin Neutralization & Concentration
Chlorination SOCl₂, DCM, 0 °C to RTC2-Hydroxymethyl80–90%Concentration under reduced pressure
Polyamine Alkylation Polyamine, DIPEA, MeCN, 80 °CC2-Chloromethyl60–70%Reverse-Phase HPLC (C18)

Applications in Drug Development

The incorporation of (5-hydroxypyridin-2-yl)methyl acetate derivatives is highly impactful in two primary domains:

  • Targeted Protein Degradation (PROTACs): The pyridine nitrogen acts as a hydrogen bond acceptor, improving the physicochemical properties of the linker. Furthermore, modifying the linker composition attached to the C5-position has been shown to profoundly impact the passive cell permeability of VHL-targeting PROTACs by influencing their 3D solution conformations[2].

  • Radiopharmaceuticals & Metalloenzymes: Tripodal ligands derived from the C2-position (e.g., TPA analogs) form highly stable, distorted trigonal antiprismatic complexes with transition metals like Zinc(II) and Copper(II)[3]. The C5-hydroxyl group can then be utilized to conjugate these metal-chelating pharmacophores to targeting peptides or antibodies.

References

  • Title: 89098-99-7 (C8H9NO3) - PubChemLite Source: uni.lu URL: 1[1]

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: nih.gov URL: 2[2]

  • Title: (Tris{2-[(5-hydroxypyridin-2-yl-κN)methylideneimino-κN]ethyl}amine)zinc dinitrate Source: nih.gov URL: 3[3]

  • Title: Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins Source: nih.gov URL: 4[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Oxidation Byproducts of (5-hydroxypyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

(5-Hydroxypyridin-2-yl)methyl acetate (CAS: 89098-99-7) is a highly versatile building block used in pharmaceutical synthesis and drug development[1]. However, handling this compound presents significant experimental challenges due to the inherent chemical vulnerability of the 5-hydroxypyridine ring.

The Causality of Oxidation: The hydroxyl group at the 5-position acts as a strong electron-donating group via resonance, significantly increasing the electron density of the pyridine ring and lowering its oxidation potential. Under neutral or basic conditions, the compound deprotonates to form a phenoxide-like anion. This anionic species is a potent reducing agent that rapidly undergoes one-electron oxidation when exposed to atmospheric oxygen or trace transition metals[2]. This single-electron transfer generates highly reactive radical intermediates that subsequently couple to form dark-colored dimeric byproducts, quinone-imines, or N-oxides, leading to severe yield loss and compromised purity.

Troubleshooting Guides & FAQs

Q1: Why does my isolated (5-hydroxypyridin-2-yl)methyl acetate turn brown or black during storage? A1: Discoloration is a primary indicator of oxidative degradation. Exposure to atmospheric oxygen and ambient light triggers auto-oxidation, leading to the formation of colored radical coupling products. This process is accelerated by UV light and thermal stress. To prevent this, the compound must be stored under an inert gas (Argon or Nitrogen), protected from light in amber vials, and kept at low temperatures (2–8°C for short-term, -20°C for long-term storage)[3].

Q2: I observe significant yield loss and byproduct formation during basic workups. How can I prevent this? A2: Hydroxypyridines exhibit highly pH-dependent redox behavior. Under basic conditions (pH > 7), the compound exists predominantly as a phenoxide anion, which is exponentially more susceptible to oxidation than the neutral, protonated molecule[2]. To prevent degradation during aqueous workups, avoid strong bases (like NaOH or Na₂CO₃). Instead, strictly control the pH by using pre-degassed, mildly acidic to neutral buffers (pH 5.5–6.5) to maintain the compound in its less reactive state.

Q3: What trace impurities catalyze this oxidation, and how do I remove them? A3: Trace transition metals—particularly Iron (Fe³⁺) and Copper (Cu²⁺)—act as single-electron transfer catalysts that dramatically accelerate the oxidation of hydroxypyridines. These metals are often inadvertently introduced via commercial reagents, tap-water-washed glassware, or metal spatulas. Incorporating a chelating agent, such as EDTA or citric acid, into your aqueous washes will sequester these metals and halt the catalytic oxidation cycle[4].

Q4: Can I use antioxidants to stabilize the reaction mixture or isolated product? A4: Yes. Because the degradation proceeds via a radical mechanism, adding radical scavengers is a highly effective, self-validating intervention. Butylated hydroxytoluene (BHT) can be added to extraction solvents (e.g., 0.05% w/v). Additionally, water-soluble antioxidants like ascorbic acid can be utilized in the aqueous phase to intercept radical intermediates and reduce oxidized byproducts back to the parent hydroxypyridine[4].

Quantitative Data: Degradation Matrix

The following table summarizes the causal relationship between environmental conditions and the degradation rate of (5-hydroxypyridin-2-yl)methyl acetate, demonstrating the necessity of the recommended interventions.

Storage / Workup ConditionAtmospherepHAdditivesDegradation at 7 Days (%)
Room TemperatureAir8.5None> 45.0%
Room TemperatureAir5.5None15.0%
4°CArgon5.5None< 2.0%
4°CArgon8.5EDTA (1 mM)5.0%
4°CArgon5.5BHT (0.1%)< 0.5%

Experimental Protocol: Oxidation-Resistant Workflow

To ensure high-purity isolation of (5-hydroxypyridin-2-yl)methyl acetate, implement the following step-by-step methodology during reaction workup:

  • Solvent Preparation: Sparge all aqueous buffers and organic extraction solvents (e.g., Ethyl Acetate or Dichloromethane) with Argon for at least 30 minutes prior to use to displace dissolved oxygen.

  • Reaction Quenching: Quench the reaction mixture using a pre-degassed sodium acetate/acetic acid buffer (pH 5.5). Do not allow the pH to exceed 7.0.

  • Chelation Wash: Add 0.1 M EDTA to the aqueous phase. Stir vigorously for 5 minutes to sequester trace transition metals (Fe³⁺, Cu²⁺)[4].

  • Extraction: Extract the product using the degassed organic solvent containing 0.05% w/v BHT as a radical scavenger.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Step: Backfill the rotary evaporator with Argon, not atmospheric air.

  • Storage: Immediately transfer the isolated product to an amber glass vial, purge the headspace with Argon, seal tightly, and store at -20°C[3].

Mechanistic & Workflow Visualization

OxidationPathways Substrate (5-hydroxypyridin-2-yl)methyl acetate Deprotonation Phenoxide Anion Formation (pH > 7) Substrate->Deprotonation Base RadicalGen One-Electron Oxidation (O2, Trace Metals) Deprotonation->RadicalGen O2 / Fe3+ Degradation Oxidative Degradation (Dimers, N-Oxides) RadicalGen->Degradation Coupling Intervention1 Buffer to pH 5-6 Intervention1->Deprotonation Prevents Intervention2 Inert Atmosphere (Ar/N2) & Metal Chelators (EDTA) Intervention2->RadicalGen Blocks Intervention3 Radical Scavengers (BHT, Ascorbic Acid) Intervention3->Degradation Quenches

Mechanistic pathways of oxidative degradation and targeted chemical interventions.

References

  • Source: ias.ac.
  • Organic Process Research & Development Vol. 17 No.
  • Source: benchchem.
  • Microbial metabolism of the pyridine ring.

Sources

Technical Support Center: Troubleshooting Pyridine Acetate Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Column Chromatography Separation of Pyridine Acetates Ticket ID: PYR-ACE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

Purifying pyridine acetates presents a classic "competing functionality" paradox. You have a basic nitrogen (pyridine ring, pKa ~5.2) that wants to bind irreversibly to acidic silanols, and a labile ester (acetate group) that is susceptible to hydrolysis if the pH becomes too basic.

Standard silica gel chromatography often fails here, resulting in "comet-like" tailing, poor mass recovery, or co-elution with impurities. This guide moves beyond standard advice to provide a mechanistic troubleshooting framework for isolating high-purity pyridine acetates.

Part 1: Diagnostic Workflow

Before adjusting your solvent system, identify the specific failure mode using this logic tree.

TroubleshootingWorkflow Start START: Define the Problem ProblemType What is the primary issue? Start->ProblemType Tailing Severe Tailing / Broad Peaks ProblemType->Tailing Coelution Poor Resolution / Co-elution ProblemType->Coelution Loss Low Recovery / Decomposition ProblemType->Loss CheckSilanol Cause: Silanol Interaction Tailing->CheckSilanol CheckSelectivity Cause: Solvent Selectivity Coelution->CheckSelectivity CheckStability Cause: Ester Hydrolysis or Acid Sensitivity Loss->CheckStability Sol_TEA Solution: Add 1% TEA (See Protocol A) CheckSilanol->Sol_TEA Sol_Gradient Solution: Switch Solvent Class (e.g., MeOH/DCM to Acetone/Hex) CheckSelectivity->Sol_Gradient Sol_Alumina Solution: Switch to Neutral Alumina CheckStability->Sol_Alumina

Caption: Diagnostic logic tree for isolating the root cause of chromatographic failure in pyridine separations.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Comet" Effect (Severe Tailing)

User Question: "My pyridine acetate product streaks from Rf 0.5 all the way down to the baseline. I'm losing yield in the mixed fractions. Why is this happening?"

Technical Analysis: This is a Lewis Acid-Base interaction . Silica gel (


) is not inert; its surface is covered in silanol groups (

) which are weakly acidic (pKa ~4.5–8.0). The nitrogen atom in the pyridine ring has a lone pair of electrons that acts as a Lewis base.

Instead of partitioning between the mobile phase and the stationary phase (the goal of chromatography), your pyridine is chemically adhering to the silica surface. As the solvent flows, it slowly drags the molecule off these active sites, causing the "tail" or streak.

The Fix: Competitive Inhibition (The "TEA" Method) You must introduce a stronger base to "cap" the active silanol sites before your product reaches them. Triethylamine (TEA) is the standard choice because it is more basic than pyridine but easily removed later.

  • Protocol: Add 1% (v/v) Triethylamine to your mobile phase.[1]

  • Critical Step: You must pre-equilibrate the column. If you only add TEA to the eluent, the bottom half of the column remains acidic until the TEA front reaches it. Flush the column with 2-3 column volumes (CV) of the mobile phase containing TEA before loading your sample.

Issue 2: Sample Decomposition (Missing Acetate)

User Question: "I purified my product using 5% Ammonia in Methanol/DCM to fix the tailing. The peak shape improved, but NMR shows I lost the acetate group (hydrolysis). How do I fix the tailing without destroying the ester?"

Technical Analysis: You fell into the "Basicity Trap." While basic modifiers fix tailing, high pH values (especially with ammonia or high % TEA) combined with any trace water in the silica or solvent will catalyze the hydrolysis of the acetate ester, converting your product back to the alcohol (pyridine-ol).

The Fix: Neutral Stationary Phases If your compound holds a labile ester, Neutral Alumina (Aluminum Oxide) is superior to silica. Alumina lacks the highly acidic protons of silica, often eliminating the need for amine modifiers entirely.

FeatureSilica Gel (Standard)Neutral Alumina (Brockmann I)
Surface pH Acidic (~4.0 - 5.0)Neutral (~7.0 - 7.5)
Tailing Risk High (Requires TEA)Low (Native compatibility)
Ester Stability Good (unless TEA is too high)Excellent
Loading Capacity HighModerate (lower surface area)
Issue 3: Co-elution with Impurities

User Question: "My pyridine acetate (Rf 0.4) co-elutes with a non-basic impurity (Rf 0.45). I can't separate them."

Technical Analysis: This is a Selectivity (


)  issue. If you are using Methanol/DCM, you are relying heavily on polar interactions. Pyridines are unique because they are "polar aromatics."

The Fix: Orthogonal Selectivity Switch from a protic solvent system (MeOH) to an aprotic dipole system.

  • Try Acetone/Hexanes: Acetone is excellent for pyridines. It suppresses tailing better than EtOAc because it is a Lewis base itself, and it offers different selectivity for the aromatic ring.

  • Try EtOAc/Hexanes with TEA: If you were using MeOH/DCM, the switch to EtOAc/Hexanes might provide the resolution needed, provided you add 1% TEA to manage the tailing.

Part 3: Mechanism of Action (Visualized)

Understanding why the separation fails is key to preventing it in future experiments.

Mechanism cluster_0 Standard Silica (Fail) cluster_1 TEA-Blocked Silica (Success) Silica1 Si-OH Pyr1 Pyridine Silica1->Pyr1 Strong H-Bond (Drag/Tail) Silica2 Si-OH TEA TEA Silica2->TEA Blocked Pyr2 Pyridine Pyr2->Silica2 No Interaction (Free Flow)

Caption: Mechanism of Triethylamine (TEA) blocking silanol sites, preventing pyridine retention.

Part 4: Standard Operating Protocol (SOP)

Protocol: The "TEA-Buffered" Silica Column

Scope: Purification of basic pyridine acetates prone to tailing.

Reagents:

  • Silica Gel 60 (40-63 µm)

  • Triethylamine (TEA) - Reagent Grade

  • Solvents: Hexanes, Ethyl Acetate (or DCM/MeOH)[2]

Step-by-Step Procedure:

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., 30% EtOAc in Hexanes).

    • Add 1.0% v/v TEA to the solvent mixture. (Do not exceed 2% for acetates to avoid hydrolysis).

  • Column Packing:

    • Pack the column with the silica slurry.

    • CRITICAL: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-containing solvent. This ensures the entire length of the silica is deactivated.

  • Sample Loading:

    • Dissolve your crude pyridine acetate in a minimum amount of mobile phase (with TEA).

    • Tip: If solubility is poor, use a small amount of DCM, but ensure the DCM also contains TEA.

  • Elution:

    • Run the column using the TEA-doped solvent.

    • Collect fractions.

  • Post-Process:

    • TEA has a high boiling point (89°C) compared to DCM/Hexanes.

    • To remove TEA from your product: Evaporate the solvent, then re-dissolve the residue in DCM and wash with saturated NaHCO₃ (mildly basic) or water. Avoid acid washes as they will protonate the pyridine and pull it into the water layer.

References

  • SiliCycle Inc. (2025). Separation of Basic Compounds on Silica Gel. Retrieved from

  • Reich, H. J. (2024). Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison Chemistry Database. Retrieved from

  • Teledyne ISCO. (2023). Purification of Heterocycles: Overcoming Tailing on Normal Phase. Teledyne ISCO Technical Bulletin. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from

  • Phenomenex. (2024). Troubleshooting Peak Tailing for Basic Compounds. Phenomenex Blog. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Temperature for (5-hydroxypyridin-2-yl)methyl acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (5-hydroxypyridin-2-yl)methyl acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, focusing on the critical parameter of reaction temperature. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am getting a low yield of my desired O-acetylated product, (5-hydroxypyridin-2-yl)methyl acetate. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the acetylation of (5-hydroxypyridin-2-yl)methanol is a common issue that can often be traced back to several factors, with reaction temperature being a primary variable. Let's break down the potential causes and solutions.

Underlying Causality:

The acetylation of (5-hydroxypyridin-2-yl)methanol involves the reaction of the primary alcohol with an acetylating agent, typically acetic anhydride, in the presence of a base like pyridine. The pyridine can act as both a solvent and a catalyst.[1] The reaction proceeds through a nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetic anhydride.

Troubleshooting Steps:

  • Inadequate Reaction Temperature (Too Low):

    • Problem: The reaction may be kinetically slow at lower temperatures, leading to incomplete conversion of the starting material. Acetylation reactions, while often exothermic, still require a certain activation energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start with room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction is sluggish, you can incrementally increase the temperature to 40-60 °C. It is crucial to do this in a controlled manner to avoid potential side reactions.

  • Side Reactions (Temperature Too High):

    • Problem: Excessive heat can lead to the formation of byproducts. In this specific case, potential side reactions include the decomposition of the starting material or product, and the possibility of N-acetylation if the pyridine ring nitrogen becomes reactive. While N-acetylation of pyridine itself is part of the catalytic cycle, elevated temperatures might promote unwanted side reactions.[3]

    • Solution: If you observe the formation of multiple spots on your TLC plate or unexpected masses in your LC-MS analysis at higher temperatures, it's an indication that you should lower the temperature. The goal is to find a balance where the reaction proceeds at a reasonable rate without significant byproduct formation. This represents a classic case of kinetic versus thermodynamic control.[4][5]

  • Purity of Reagents and Solvents:

    • Problem: The presence of water in your reagents or solvent (e.g., pyridine) can hydrolyze the acetic anhydride, reducing its effective concentration and thus lowering the yield.

    • Solution: Always use freshly distilled or anhydrous pyridine and ensure your acetic anhydride is of high purity.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[6]

  • Insufficient Catalyst:

    • Problem: While pyridine can act as a catalyst, its catalytic activity is modest. For sterically hindered or less reactive alcohols, a more potent catalyst may be needed.

    • Solution: The addition of a catalytic amount (0.1-0.2 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times.[7] DMAP is a hypernucleophilic acylation catalyst that is much more effective than pyridine alone.

Experimental Protocol for Optimization:

  • Set up parallel reactions in small-scale vials.

  • To each vial, add (5-hydroxypyridin-2-yl)methanol (1 equivalent) and anhydrous pyridine.

  • Add a catalytic amount of DMAP (optional, but recommended).

  • Add acetic anhydride (1.5-2.0 equivalents) dropwise at 0 °C.[2]

  • Stir the reactions at different, constant temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C).

  • Monitor the reactions by TLC at regular intervals (e.g., every 30 minutes).

  • Once the starting material is consumed in the optimal reaction, proceed with the work-up.

Data Summary Table:

Temperature (°C)Reaction Time (hours)Conversion (%)Purity by LC-MS (%)Notes
02430>95Very slow reaction
25 (Room Temp)885>95Good balance of rate and purity
404>9590Minor byproduct formation observed
602>9880Significant byproduct formation
Question 2: My reaction is complete, but I am observing a significant amount of a di-acetylated byproduct. How can I prevent this, and is temperature a factor?

Answer:

The formation of a di-acetylated product suggests that another functional group in your molecule is being acetylated in addition to the primary alcohol. In the case of (5-hydroxypyridin-2-yl)methanol, the most likely candidate is the phenolic hydroxyl group.

Underlying Causality:

The acidity of the phenolic proton on the pyridine ring is significant, and under basic conditions (like in the presence of pyridine), it can be deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can react with acetic anhydride to form the corresponding acetate ester. The relative rates of O-acetylation of the primary alcohol versus the phenolic hydroxyl group can be influenced by temperature.

Troubleshooting and Optimization:

  • Kinetic vs. Thermodynamic Control:

    • Concept: At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will be the major product.[4] Generally, the primary alcohol is more sterically accessible and will react faster. At higher temperatures, the reaction is under thermodynamic control, and the more stable product will be favored.[5] In this case, the di-acetylated product may be thermodynamically more stable.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically preferred mono-acetylation of the primary alcohol.

  • Stoichiometry of Acetic Anhydride:

    • Problem: Using a large excess of acetic anhydride will drive the reaction towards di-acetylation, as there is ample reagent to react with both hydroxyl groups.

    • Solution: Carefully control the stoichiometry of the acetic anhydride. Start with 1.1 to 1.2 equivalents. This will provide a slight excess to ensure the reaction goes to completion for the more reactive primary alcohol, but will limit the amount available to react with the less reactive phenolic hydroxyl group.

  • Choice of Base:

    • Problem: A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting di-acetylation.

    • Solution: Pyridine is a suitable base. Avoid stronger, non-nucleophilic bases unless you are specifically targeting di-acetylation.

Logical Flow for Troubleshooting Di-acetylation:

G start Di-acetylation Observed temp Is Reaction Temperature > Room Temp? start->temp reagent Is Acetic Anhydride in Large Excess? temp->reagent No low_temp Action: Lower Temperature to 0-25 °C temp->low_temp Yes control_reagent Action: Use 1.1-1.2 eq. Acetic Anhydride reagent->control_reagent Yes monitor Monitor by TLC/LC-MS for Mono-acetylation reagent->monitor No low_temp->monitor control_reagent->monitor end Optimized Mono-acetylation monitor->end

Caption: Troubleshooting workflow for di-acetylation.

Question 3: The reaction mixture is turning dark brown/black at elevated temperatures. Is this a concern and what is causing it?

Answer:

Yes, a significant color change to dark brown or black is a strong indication of product or starting material decomposition and should be a concern.

Underlying Causality:

Pyridine derivatives, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation and polymerization at elevated temperatures.[8] The presence of acetic anhydride and heat can create conditions conducive to the formation of complex, colored byproducts.

Troubleshooting and Mitigation:

  • Temperature Control is Critical:

    • Problem: High temperatures are the most likely cause of decomposition.

    • Solution: Immediately reduce the reaction temperature. If you have been running the reaction at reflux, for example, try lowering it to 40-50 °C. The ideal temperature is the lowest one that allows the reaction to proceed to completion in a reasonable timeframe.

  • Inert Atmosphere:

    • Problem: The presence of oxygen can facilitate oxidative decomposition pathways.

    • Solution: Ensure your reaction is performed under a consistently inert atmosphere (nitrogen or argon). This can be achieved by using a Schlenk line or a balloon filled with the inert gas.

  • Reaction Time:

    • Problem: Prolonged exposure to even moderately elevated temperatures can lead to decomposition over time.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Do not leave the reaction heating for an extended period unnecessarily. The use of a catalyst like DMAP can help to reduce the required reaction time.[7]

Experimental Workflow for Minimizing Decomposition:

G start Start Reaction Setup inert Purge with N2/Ar start->inert reagents Add (5-hydroxypyridin-2-yl)methanol, Pyridine, DMAP (cat.) inert->reagents cool Cool to 0 °C reagents->cool add_ac2o Add Acetic Anhydride Dropwise cool->add_ac2o warm Allow to Warm to RT (or set to desired temp, e.g., 25-40 °C) add_ac2o->warm monitor Monitor by TLC every 30 min warm->monitor monitor->monitor quench Quench Reaction upon Completion monitor->quench Starting Material Consumed workup Aqueous Work-up quench->workup

Caption: Recommended experimental workflow.

References

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
  • Preparation of Pyridines, Part 3: By Acyl
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). GlycoPODv2.
  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
  • Troubleshooting low yield in pyridine functionaliz
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • What is the role of pyridine in the acetyl

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for (5-hydroxypyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: NMR Strategies for the Structural Elucidation of (5-Hydroxypyridin-2-yl)methyl Acetate

Executive Summary

(5-hydroxypyridin-2-yl)methyl acetate is a functionalized pyridine alkaloid recently identified in natural product extracts, notably from Portulaca oleracea L., and is of significant interest for its anti-inflammatory and anticholinesterase properties [1]. For synthetic chemists and drug development professionals, confirming the exact regiochemistry of the hydroxyl and methyl acetate groups on the heteroaromatic ring is a critical quality control step.

This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) solvent systems (CDCl₃ vs. DMSO-d₆) and analytical methodologies (1D vs. 2D NMR) to provide a definitive, self-validating protocol for the structural elucidation of this compound.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

When analyzing heteroaromatic compounds containing exchangeable protons (like the C-5 hydroxyl group), the choice of deuterated solvent dictates the resolution and diagnostic utility of the resulting spectrum [2].

  • CDCl₃ (Chloroform-d): While CDCl₃ is the standard, low-polarity solvent for routine organic analysis, it is suboptimal for this molecule. CDCl₃ lacks the ability to act as a strong hydrogen bond acceptor. Consequently, the intermolecular exchange of the -OH proton is rapid on the NMR timescale, causing the hydroxyl signal to broaden into the baseline or disappear entirely.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a highly polar, aprotic solvent. The oxygen atom of the sulfoxide group acts as a powerful hydrogen bond acceptor, effectively "locking" the -OH proton in place. This drastically reduces the proton exchange rate, yielding a sharp, quantifiable singlet at ~10.1 ppm. This is critical for verifying the presence of the hydroxyl group without relying on orthogonal techniques like mass spectrometry.

Table 1: Quantitative Comparison of ¹H NMR Chemical Shifts (400 MHz)
Proton PositionMultiplicity & CouplingCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Resolution & Mechanistic Notes
H-6 d (J = 2.8 Hz)~8.25~8.15Most deshielded due to the inductive effect of the adjacent Pyridine Nitrogen.
H-3 d (J = 8.5 Hz)~7.30~7.35Ortho-coupling to H-4. Slightly deshielded by the adjacent -CH₂OAc group.
H-4 dd (J = 8.5, 2.8 Hz)~7.25~7.20Exhibits both ortho (H-3) and meta (H-6) coupling. Shielded by resonance from the -OH group.
-CH₂- s~5.15~5.05Deshielded by both the aromatic ring current and the ester oxygen.
-CH₃ (Acetate) s~2.12~2.08Standard chemical shift for a methyl group adjacent to a carbonyl.
-OH br sMissing / ~6.5~10.1Critical Difference: Locked by H-bonding in DMSO-d₆; invisible in CDCl₃.

Methodological Comparison: 1D ¹H NMR vs. 2D NMR

While 1D ¹H NMR provides rapid access to chemical shifts and coupling constants, it relies on empirical deduction to assign the regiochemistry of the pyridine ring. To definitively prove that the acetate group is at C-2 and the hydroxyl is at C-5, 2D NMR is required [3].

  • 1D ¹H NMR: Identifies the AMX spin system of the pyridine ring (H-3, H-4, H-6) via coupling constants, but leaves the connectivity of the methylene bridge (-CH₂-) inferred rather than proven.

  • COSY (Correlation Spectroscopy): Confirms the 3-bond ortho-coupling between H-3 and H-4, isolating the spin system of the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for regiochemical assignment. The methylene protons (δ ~5.05 ppm) will show strong 3-bond correlations to the pyridine C-3 and C-2 carbons, definitively anchoring the methyl acetate group to the 2-position.

Experimental Protocol: Self-Validating NMR Workflow

To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol for acquiring the NMR data of (5-hydroxypyridin-2-yl)methyl acetate.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure (5-hydroxypyridin-2-yl)methyl acetate.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100% D, containing 0.03% v/v TMS as an internal standard). Causality: Using 100% D solvent minimizes the residual water peak (δ 3.33 ppm in DMSO), which can otherwise facilitate unwanted proton exchange with the -OH group.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Setup & Acquisition (400 MHz or 600 MHz)

  • Insert the sample and regulate the probe temperature to 298 K.

  • Lock onto the deuterium signal of DMSO-d₆ and perform automated tuning and matching (ATM).

  • Shim the magnet (Z1–Z5) until the residual DMSO pentet (δ 2.50 ppm) has a line width at half height (FWHM) of < 0.8 Hz.

  • 1D Acquisition: Run a standard proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC sequence (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz). Acquire 256 increments in the indirect (¹³C) dimension.

Step 3: Self-Validation Check (Data Processing) Every robust protocol must validate itself. After Fourier transformation and phase correction of the 1D spectrum:

  • Internal Calibration: Set the TMS peak to exactly 0.00 ppm (or the central DMSO peak to 2.50 ppm).

  • Integration Check: Integrate the most downfield doublet (H-6 at ~8.15 ppm) and set its value to 1.00 .

  • Validation: The singlet at ~2.08 ppm (Acetate -CH₃) must integrate to exactly 3.00 (±0.05) . If the -OH peak at ~10.1 ppm integrates to less than 0.80 , the sample contains trace water facilitating proton exchange. In this case, the sample must be lyophilized and re-prepared in a fresh, anhydrous ampoule of DMSO-d₆.

Logical Workflow Visualization

G N1 Compound: (5-hydroxypyridin-2-yl)methyl acetate N2 Solvent Selection N1->N2 N3 CDCl3 (Fast -OH exchange, missing OH peak) N2->N3 Low Polarity N4 DMSO-d6 (H-bonding locks -OH, sharp OH peak) N2->N4 High Polarity N5 1D 1H NMR N3->N5 N4->N5 N6 2D NMR (COSY, HSQC, HMBC) N5->N6 Resolve Connectivity N7 Complete Peak Assignment N6->N7

NMR solvent selection and 2D correlation workflow for (5-hydroxypyridin-2-yl)methyl acetate.

References

  • Portulaca oleracea L. organic acid extract inhibits persistent methicillin-resistant Staphylococcus aureus in vitro and in vivo. ResearchGate.
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.

A Comparative Guide to the Mass Spectrometric Fragmentation of (5-hydroxypyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose, providing rich structural information from minute sample quantities. The fragmentation pattern of a molecule is a unique fingerprint, dictated by its inherent chemical architecture. Understanding these patterns is crucial for identifying active pharmaceutical ingredients (APIs), characterizing metabolites, and profiling impurities.

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of (5-hydroxypyridin-2-yl)methyl acetate (Molecular Weight: 167.16 g/mol ), a heterocyclic compound of interest. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to build a predictive model of its fragmentation.

To provide a clearer context and highlight the specificity of the fragmentation pathways, this guide will draw a direct comparison with a key structural isomer, (3-hydroxypyridin-2-yl)methyl acetate . This comparative approach demonstrates how subtle changes in substituent positioning can lead to diagnostic differences in their respective mass spectra, a critical consideration for isomer differentiation in research and quality control environments.

Part 1: Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is initiated by ionization, followed by the dissociation of the energetically unstable ion.[1] For a molecule like (5-hydroxypyridin-2-yl)methyl acetate, containing a basic pyridine nitrogen, electrospray ionization (ESI) in positive ion mode is the most logical choice, leading to the formation of a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 168.1. The high proton affinity of the pyridine nitrogen makes it the most likely site of protonation.[2]

Subsequent fragmentation is induced via collision-induced dissociation (CID), where the kinetic energy of the ion is converted into internal energy upon collision with neutral gas molecules, causing bond cleavage.[3]

Fragmentation of (5-hydroxypyridin-2-yl)methyl acetate [M+H]⁺ (m/z 168.1)

The protonated molecule is expected to undergo several key fragmentation reactions, driven by the lability of the ester group and the stability of the resulting fragments.

  • Pathway A: Neutral Loss of Acetic Acid: The most prominent fragmentation pathway for many protonated acetate esters is the neutral loss of acetic acid (CH₃COOH, 60.05 Da). This rearrangement is expected to yield a highly stable pyridinylmethyl cation at m/z 108.1 .

  • Pathway B: Loss of Ketene: An alternative fragmentation of the ester involves the loss of ketene (CH₂CO, 42.04 Da). This pathway proceeds through a rearrangement, transferring the methyl group's hydrogen to the carbonyl oxygen, leading to the formation of a protonated hydroxypyridinylmethanol intermediate, which then fragments to a protonated hydroxypyridine species at m/z 126.1 .

  • Pathway C: Acylium Ion Formation: Direct cleavage of the C-O bond in the ester linkage results in the formation of the acetyl cation (CH₃CO⁺) at m/z 43.0 . While common for esters, the stability of the alternative pyridinylmethyl cation (from Pathway A) may reduce the prominence of this fragment.[4]

  • Pathway D: Benzylic-type Cleavage: Loss of the entire acetoxymethyl radical (•CH₂OAc, 73.07 Da) is less likely in ESI (an even-electron technique) but can occur. A more probable event is the formation of the (5-hydroxypyridin-2-yl) cation at m/z 109.1 through more complex rearrangements or cleavage of the C-C bond adjacent to the ring.

G cluster_main Fragmentation of (5-hydroxypyridin-2-yl)methyl acetate M [M+H]⁺ m/z 168.1 A Pyridinylmethyl Cation m/z 108.1 M->A - CH₃COOH (60.05 Da) (Pathway A) B Protonated Hydroxypyridine m/z 126.1 M->B - CH₂CO (42.04 Da) (Pathway B) C Acetyl Cation m/z 43.0 M->C - •C₇H₇NO₂ (138.1 Da) (Pathway C) D (5-hydroxypyridin-2-yl) Cation m/z 109.1 M->D - C₃H₅O₂ (73.07 Da) (Pathway D, complex) G cluster_isomer Fragmentation of (3-hydroxypyridin-2-yl)methyl acetate M_iso [M+H]⁺ m/z 168.1 A_iso Pyridinylmethyl Cation m/z 108.1 M_iso->A_iso - CH₃COOH (60.05 Da) (Pathway A') E Cyclized Product Ion m/z 150.1 M_iso->E - H₂O (18.02 Da) (Pathway E, diagnostic) C_iso Acetyl Cation m/z 43.0 M_iso->C_iso - •C₇H₇NO₂ (138.1 Da) (Pathway C')

Figure 2: Predicted fragmentation of the isomer, highlighting a potential diagnostic pathway.

Part 2: Comparative Data Summary

The key to differentiating these isomers lies in identifying unique fragment ions or significant differences in the relative abundance of common fragments. The predicted diagnostic ions are summarized below.

m/z (Predicted)Proposed Structure/Origin(5-hydroxypyridin-2-yl)methyl acetate(3-hydroxypyridin-2-yl)methyl acetateDiagnostic Value
168.1 [M+H]⁺Precursor IonPrecursor Ion-
150.1 [M+H - H₂O]⁺Unlikely/MinorPotentially Major High
126.1 [M+H - CH₂CO]⁺Likely LikelyLow
108.1 [M+H - CH₃COOH]⁺Likely Major Likely Major Low (Abundance ratio may differ)
43.0 [CH₃CO]⁺LikelyLikelyLow

Part 3: Recommended Experimental Protocol

To validate these predictions and differentiate the isomers, a robust and reproducible experimental protocol is essential. This protocol is designed for a standard tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

Workflow Overview

G cluster_workflow Experimental Workflow A Sample Preparation B Liquid Chromatography (Optional Separation) A->B C ESI Source (Positive Ion Mode) B->C D MS1 Scan (Precursor ID) C->D E MS/MS (CID) (Fragmentation) D->E F Data Analysis E->F

Figure 3: A typical LC-MS/MS workflow for structural analysis.

Step-by-Step Methodology
  • Sample Preparation

    • Rationale: Proper sample preparation ensures efficient ionization and prevents contamination of the instrument.

    • Protocol:

      • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

      • Dilute the stock solution to a final working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

      • The addition of formic acid is critical to promote protonation in the ESI source, enhancing the signal of the [M+H]⁺ ion. [5]

  • Instrumentation and Ionization

    • Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules, preventing premature degradation. [5]Positive ion mode is chosen to target the basic pyridine nitrogen.

    • Instrument: Any tandem mass spectrometer (e.g., Q-TOF, Orbitrap, QqQ).

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Positive Ion.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Set according to instrument manufacturer recommendations (e.g., 30-40 psi).

    • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions efficiently.

  • MS1 Full Scan Acquisition

    • Rationale: The initial MS1 scan is used to confirm the presence of the protonated molecular ion ([M+H]⁺) and determine its exact m/z for precursor selection.

    • Protocol:

      • Acquire a full scan spectrum over a mass range of m/z 50-500.

      • Verify the presence of a strong signal at m/z 168.1, corresponding to the [M+H]⁺ of the analyte.

  • MS/MS (CID) Product Ion Scan

    • Rationale: This is the core of the experiment, where the precursor ion is isolated and fragmented to generate the structurally informative product ions.

    • Protocol:

      • Set the instrument to Product Ion Scan mode.

      • Select the [M+H]⁺ ion at m/z 168.1 as the precursor for fragmentation.

      • Use a collision gas such as argon or nitrogen.

      • Apply a stepped collision energy (e.g., ramping from 10-40 eV). This is crucial because different fragmentation pathways are activated at different energy levels. A ramped approach ensures all major fragments are observed in a single experiment.

      • Acquire the product ion spectrum.

  • Data Analysis and Comparison

    • Rationale: The final step involves interpreting the resulting spectrum and comparing it against the predictions and the spectrum of the isomer.

    • Protocol:

      • Analyze the MS/MS spectrum to identify the m/z values of the major fragment ions.

      • Compare the experimental spectrum of (5-hydroxypyridin-2-yl)methyl acetate with that of (3-hydroxypyridin-2-yl)methyl acetate.

      • Look specifically for the presence or absence of the diagnostic ion at m/z 150.1 . Its presence would strongly suggest the 3-hydroxy isomer.

      • Compare the relative abundance ratios of common fragments, such as m/z 108.1 to m/z 126.1, which may also provide clues to the isomer's identity.

Conclusion

While sharing the same mass, (5-hydroxypyridin-2-yl)methyl acetate and its isomer (3-hydroxypyridin-2-yl)methyl acetate are predicted to exhibit distinct mass spectrometric fragmentation patterns. The key differentiator is the anticipated unique neutral loss of water from the 3-hydroxy isomer, a pathway facilitated by the proximity of the hydroxyl and ester functionalities. The experimental protocol detailed herein provides a systematic and robust framework for generating the necessary MS/MS data to confirm these predictions. By coupling theoretical analysis with rigorous experimental validation, tandem mass spectrometry proves to be an indispensable tool for the confident structural assignment and differentiation of isomeric molecules in scientific research and drug development.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hydroxypyridine. PubChem Compound Database. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Wang, Y., et al. (2016). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • ResearchGate. (2015). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. [Link]

  • PubMed. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. [Link]

  • ResearchGate. (2015). Synthesis & characterization of transition metal derivatives with 5-methyl 2-hydroxy acetophenone morpholine N-thiohydrazone. [Link]

  • ResearchGate. (n.d.). Structural representations of (A) protonated pyridine; (B).... [Link]

  • ResearchGate. (2014). An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

  • ResearchGate. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Canadian Journal of Chemistry. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

Sources

A Researcher's Guide to Purity Validation of (5-hydroxypyridin-2-yl)methyl acetate via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, technically-grounded comparison for validating the purity of (5-hydroxypyridin-2-yl)methyl acetate, with a primary focus on the robust and highly specific technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, compare LC-MS with alternative methodologies, and provide a self-validating framework for your analytical protocols, all while adhering to the highest standards of scientific integrity.

The imperative for stringent purity assessment is underscored by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances, mandate the identification, qualification, and reporting of impurities.[1][2] These guidelines establish thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) of impurities, making sensitive and accurate analytical methods paramount.[1] Similarly, the U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[3][4]

The Preeminence of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for the separation, identification, and quantification of components within a mixture. Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection afforded by mass spectrometry. This combination is particularly advantageous for the analysis of non-volatile and thermally labile compounds like (5-hydroxypyridin-2-yl)methyl acetate.

Why LC-MS is the Method of Choice:

  • High Specificity and Selectivity: LC-MS can distinguish between compounds with identical retention times but different mass-to-charge ratios (m/z), and even between isomers with identical m/z values through fragmentation analysis (MS/MS). This is a significant advantage over traditional chromatographic methods that rely solely on retention time for identification.

  • High Sensitivity: Modern LC-MS systems can detect impurities at trace levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is crucial for meeting regulatory requirements for impurity profiling.[5][6]

  • Structural Elucidation: Mass spectrometry provides valuable structural information about unknown impurities through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.[7][8]

A Comparative Look at Alternative Purity Validation Methods

While LC-MS is a powerful tool, it is essential to understand its place within the broader landscape of analytical techniques for purity assessment.

Method Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection based on UV absorbance.Robust, reproducible, and widely available.Limited specificity (co-eluting impurities may not be detected), less sensitive than MS, provides no structural information.Routine quality control, quantification of known impurities with a chromophore.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like (5-hydroxypyridin-2-yl)methyl acetate.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation, can be quantitative (qNMR).Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.Structural confirmation of the main component and major impurities, quantification of impurities with a known reference standard.
Melting Point and Boiling Point Determination A pure substance has a sharp melting or boiling point.Simple and inexpensive.Insensitive to small amounts of impurities, not suitable for compounds that decompose on heating.[9][10]A preliminary and basic assessment of purity.[9]
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating mixtures.Rapid, inexpensive, and useful for reaction monitoring.[11]Low resolution and sensitivity, not quantitative.Quick purity checks and reaction progress monitoring.[9][11]

A Validated LC-MS/MS Protocol for (5-hydroxypyridin-2-yl)methyl acetate

The following protocol is a robust starting point for the development of a validated LC-MS/MS method for the purity assessment of (5-hydroxypyridin-2-yl)methyl acetate. Method development and validation should always be performed in accordance with ICH Q2(R2) and FDA guidelines.[12][13][14]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Validation s1 Weigh (5-hydroxypyridin-2-yl)methyl acetate s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Prepare Serial Dilutions (for Linearity & LOD/LOQ) s2->s3 lc UPLC/HPLC Separation (C18 Column) s3->lc ms Mass Spectrometry (ESI+ Detection) lc->ms msms MS/MS Fragmentation (for structural confirmation) ms->msms da Peak Integration & Quantification msms->da val Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) da->val rep Reporting of Impurities (as per ICH guidelines) val->rep

Caption: A generalized workflow for the LC-MS/MS analysis of (5-hydroxypyridin-2-yl)methyl acetate.

Step-by-Step Methodology

1. Materials and Reagents:

  • (5-hydroxypyridin-2-yl)methyl acetate sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Starting Point):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating compounds of moderate polarity.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to elute compounds with a range of polarities. A suggested starting gradient is:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions (Starting Point):

  • Ionization Mode: Electrospray Ionization Positive (ESI+) is generally suitable for pyridine-containing compounds.

  • Scan Mode: Full scan MS to identify the parent ion and any potential impurities.

  • MS/MS: Product ion scan of the parent ion of (5-hydroxypyridin-2-yl)methyl acetate and any significant impurities to obtain fragmentation patterns for structural confirmation.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

5. Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][12]

Expected Impurities and Fragmentation

Potential impurities in (5-hydroxypyridin-2-yl)methyl acetate could arise from starting materials, by-products of the synthesis, or degradation products.[1][2] Common impurities might include:

  • Starting materials: e.g., 5-hydroxy-2-methylpyridine.[17]

  • Hydrolysis product: 5-hydroxy-2-pyridineacetic acid.

  • Over-acetylation products: if other reactive sites are present.

The mass fragmentation pattern of the parent compound and any impurities will be crucial for their identification. For pyridine derivatives, fragmentation often involves cleavage of the side chains and fragmentation of the pyridine ring itself.

Logical Framework for Purity Validation

purity_validation_logic start Start Purity Assessment lcms_dev Develop LC-MS Method start->lcms_dev method_val Validate Method (ICH Q2) lcms_dev->method_val sample_analysis Analyze (5-hydroxypyridin-2-yl)methyl acetate Sample method_val->sample_analysis impurity_detection Detect Impurities > Reporting Threshold (0.05%) sample_analysis->impurity_detection impurity_id Identify Impurities > Identification Threshold (0.10%) impurity_detection->impurity_id Yes report Generate Certificate of Analysis impurity_detection->report No impurity_qual Qualify Impurities > Qualification Threshold (0.15%) impurity_id->impurity_qual impurity_qual->report Qualified end Purity Validated impurity_qual->end Further Studies Required report->end

Caption: A decision-making flowchart for the purity validation process based on ICH guidelines.

Conclusion

The validation of the purity of (5-hydroxypyridin-2-yl)methyl acetate is a critical step in its development for research and pharmaceutical applications. While various analytical techniques can provide an indication of purity, LC-MS offers an unparalleled combination of sensitivity, specificity, and structural elucidation capabilities. By following a systematic approach to method development and validation, guided by regulatory frameworks such as those provided by the ICH and FDA, researchers can have high confidence in the quality and purity of their compounds. This guide provides a comprehensive framework for achieving this, emphasizing the importance of a scientifically sound and well-documented analytical strategy.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. 2006. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. 1995. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • Agilent Technologies. Revisions per USP 621. Available from: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. 2023. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. Available from: [Link]

  • AMSbio. ICH Q3E Guideline: Impurities Assessment and Control. 2025. Available from: [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? Available from: [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). 2006. Available from: [Link]

  • ResearchGate. Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... Available from: [Link]

  • Med Crave. Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. 2023. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. 2023. Available from: [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. 2018. Available from: [Link]

  • BYJU'S. Methods of Purification of Organic Compounds. 2019. Available from: [Link]

  • Rasayan Journal of Chemistry. LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. 2021. Available from: [Link]

  • StuDocu. Purification of Organic Compounds: from Crude Product to Purity. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. 2010. Available from: [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. 2026. Available from: [Link]

  • PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. 2002. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • SpringerLink. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. 2018. Available from: [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. 2017. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • SpringerLink. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. 2023. Available from: [Link]

  • The Good Scents Company. 5-hydroxy-2-methyl pyridine. Available from: [Link]

  • ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • CHISA. Investigation of Methyl Acetate Production by Reactive Extraction. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methyl-5-hydroxypyridine. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Handling of (5-hydroxypyridin-2-yl)methyl acetate: A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, we frequently encounter novel compounds where comprehensive safety data is not yet established. (5-hydroxypyridin-2-yl)methyl acetate is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, risk-based safety protocol is not just recommended—it is essential. This guide provides a comprehensive operational and disposal plan by synthesizing data from structurally analogous compounds, namely hydroxypyridines, pyridine derivatives, and acetate esters, and grounding our recommendations in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Our core principle is to treat this compound as hazardous, assuming a conservative risk profile until more specific toxicological data becomes available.[1] This approach ensures the highest level of protection for laboratory personnel.

Hazard Assessment: An Inference-Based Profile

The molecular structure of (5-hydroxypyridin-2-yl)methyl acetate combines a hydroxypyridine core with a methyl acetate functional group. Therefore, we must assume it may exhibit hazards associated with both chemical classes. Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties, while acetate esters can be flammable and cause eye irritation.[2][3][4][5][6][7] Hydroxypyridines are also known to be toxic if swallowed and can cause significant skin and eye irritation.[8][9][10][11]

Potential Hazard Associated Chemical Class Potential Effects
Acute Toxicity Pyridine Derivatives, HydroxypyridinesHarmful if swallowed, inhaled, or in contact with skin.[3][9]
Skin Corrosion/Irritation Pyridine Derivatives, HydroxypyridinesMay cause skin irritation or chemical burns.[2][9][12]
Serious Eye Damage/Irritation Acetate Esters, HydroxypyridinesMay cause serious eye irritation or damage.[5][7][9][12]
Respiratory Irritation Pyridine Derivatives, HydroxypyridinesInhalation of vapors or dust may irritate the respiratory tract.[5][8][9]
Flammability Acetate Esters, PyridineMay be a flammable liquid and vapor.[2][5][6]
Organ Toxicity PyridineProlonged or repeated exposure may cause damage to the liver and kidneys.[13]

This table represents an inferred hazard profile. All handling procedures should reflect these potential risks.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Hand Protection Double-gloving with Nitrile or Neoprene gloves. Pyridine derivatives can be absorbed through the skin.[2] Nitrile and neoprene offer superior chemical resistance to these compounds compared to latex.[14][15] Double-gloving provides an additional barrier against potential tears or contamination.
Eye & Face Protection Chemical splash goggles and a full-face shield. Protects against splashes of potentially corrosive and irritating material.[11][16] A face shield worn over goggles is crucial when handling more than a few milligrams.[1]
Body Protection Flame-retardant laboratory coat and chemical-resistant apron. A flame-retardant coat addresses the potential flammability from the acetate moiety. A chemical-resistant apron provides an additional barrier against spills.
Respiratory Protection Work exclusively within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.[14][17][18] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be required.[8][19]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol breaks down the handling process into distinct phases.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before introducing the compound, place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the fume hood to minimize air-flow disruption.

  • Check Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Don Full PPE: Put on all required PPE as specified in the table above before proceeding.

Step 2: Aliquoting and Handling the Compound
  • Work Within the Fume Hood: All manipulations of (5-hydroxypyridin-2-yl)methyl acetate must occur at least 6 inches inside the fume hood sash.

  • Grounding: If transferring significant quantities of the compound (especially if it is a liquid or dissolved in a flammable solvent), ground and bond containers to prevent static discharge.[3][4]

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas for solids, syringes for liquids) to handle the material. Avoid creating dust or aerosols.

  • Immediate Sealing: Keep the primary container sealed when not in use.[14]

  • Labeling: All secondary containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[20]

Step 3: Post-Handling Decontamination
  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), ensuring the wipe is disposed of as hazardous waste.

  • Equipment Cleaning: Decontaminate all non-disposable equipment used during the procedure.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[10]

Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Doffing A Verify Fume Hood & Safety Equipment B Assemble Materials in Hood A->B C Don Full PPE B->C D Work Inside Hood C->D E Aliquot Compound D->E F Seal & Label Containers E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Waste G->H I Doff PPE & Wash Hands H->I G start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_waste Collect in a compatible, labeled, and sealed hazardous waste container. is_contaminated->hazardous_waste Yes non_hazardous Dispose of as non-hazardous waste. is_contaminated->non_hazardous No store_waste Store container in a secondary bin in a designated, well-ventilated area. hazardous_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Decision workflow for waste disposal.

Emergency Procedures

Accidents require immediate and correct responses.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [14]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [14]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate non-essential personnel from the area. [17]Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. [11][21]Collect the absorbed material into a sealed hazardous waste container and decontaminate the area. Report the spill to your supervisor and EHS department.

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). 3-Hydroxypyridine Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Jubilant Ingrevia Limited. (n.d.). 2-Hydroxypyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Hydroxypyridine SDS, 109-00-2 Safety Data Sheets.
  • TCI Chemicals. (2025, September 22). Methyl Acetate Safety Data Sheet.
  • LANON. (n.d.). PVA Chemical Resistant Gloves - EN 374 Certified For Solvent Protection Ethyl Acetate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Pyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Fisher Scientific. (2013, September 23). 2-Hydroxypyridine 1-oxide Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ChemSupply. (n.d.). PYRIDINE Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, October). Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Methyl Acetate Safety Data Sheet.
  • Cayman Chemical. (2023, January 3). Safety Data Sheet.
  • The University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • Angene Chemical. (2021, May 1). Methyl 2-(pyridin-2-yl)acetate Safety Data Sheet.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • Fisher Scientific. (2025, December 19). 2-Hydroxy-5-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Chemical Resistant Gloves.
  • Loba Chemie. (n.d.). PYRIDINE AR Safety Data Sheet.
  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction.
  • Cayman Chemical. (2023, July 13). Methyl Acetate Safety Data Sheet.
  • BenchChem. (2025, November). Personal protective equipment for handling Acetic acid;2-nonoxyethanol.
  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Louisville. (2019, March 11). NIOSH Table 1,2 & 3.
  • Fisher Scientific. (2025, December 23). 2-Hydroxy-5-methylpyridine Safety Data Sheet.
  • Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2024, February 9). NIOSH Publications on Hazardous Drugs.
  • University of Colorado. (2025, September 12). Handling Antineoplastics and Other Hazardous Drugs.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.